CamA-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H36N6O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
NYCVBKCHESHFLR-QTQZEZTPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what are the characteristics of CAMA-1 cells
An In-depth Technical Guide to the CAMA-1 Cell Line
Introduction
The CAMA-1 cell line is a widely utilized model in breast cancer research, particularly for studies involving hormone receptor signaling and the development of endocrine therapies. Established in 1975 by J. Fogh at the Sloan-Kettering Institute, this cell line originates from the pleural effusion of a 51-year-old Caucasian female diagnosed with malignant adenocarcinoma of the breast[1][2][3][4]. As a luminal epithelial-like cell line, CAMA-1 exhibits characteristics representative of estrogen receptor-positive (ER+) breast cancers, making it an invaluable tool for investigating tumor biology, hormone response, and drug sensitivity.
This guide provides a comprehensive overview of the core characteristics of CAMA-1 cells, including their molecular profile, growth properties, and culture requirements, tailored for researchers, scientists, and professionals in drug development.
Core Characteristics and Quantitative Data
The fundamental attributes of the CAMA-1 cell line are summarized below. These tables provide a quick reference for its origin, molecular features, and growth dynamics.
Table 1: General and Morphological Characteristics
| Characteristic | Description |
| Organism | Homo sapiens, human[2] |
| Tissue of Origin | Mammary gland/breast; derived from a metastatic pleural effusion[1][2][3][4][5][6] |
| Disease | Malignant Adenocarcinoma[1][4][7] |
| Donor Profile | 51-year-old Caucasian female[1][4][6] |
| Cell Type | Epithelial-like[2][4] |
| Growth Properties | Adherent, grows in monolayers with a rounded morphology[1][4][8] |
| 3D Culture Morphology | Forms "mass" or "grape-like" colonies and exhibits multicellular multifocal infiltration[8][9] |
| Tumorigenicity | Forms poorly differentiated grade III tumors in nude mice[4] |
Table 2: Molecular and Genetic Profile
| Molecular Target | Status / Mutation | Description |
| Estrogen Receptor (ER) | Positive[1][4][10] | Expresses high levels of estrogen receptors and is responsive to estrogen[11][12][13]. |
| Progesterone Receptor (PR) | Positive[1][4] | |
| HER2 | Negative[1][4] | Not amplified. |
| TP53 | p.Arg280Thr (c.839G>C) | Homozygous oncogenic mutation[1][5]. |
| PTEN | p.Asp92His (c.274G>C) | Heterozygous oncogenic mutation[1][5]. |
| CDH1 (E-cadherin) | c.1712-1G>A | Homozygous splice acceptor site mutation, resulting in a truncated, non-functional protein[1][5][8][9]. |
| Cyclin D1 (CCND1) | Amplification | Gene amplification is present[1][4]. |
| Karyotype | Hypertriploid | The modal chromosome number is 80[4]. |
| Microsatellite Instability | Stable (MSS)[5] |
Table 3: Growth and Culture Characteristics
| Parameter | Value / Condition |
| Doubling Time | Approximately 70 - 73 hours[8]. Another source calculated it at 168.5 hours[14]. |
| Classification | Luminal-type; Senescent Cell Progenitor Subtype[1] |
| Hormone Response | Estrogen-dependent for growth[12][13]; growth is inhibited by androgens (DHT)[11] and tamoxifen[1][4]. |
| Drug Sensitivity | Sensitive to growth inhibition by tamoxifen[1][4]. The anti-androgenic compound p,p'-DDE can restore estrogen-induced proliferation in the presence of androgens[11]. Response to metabolic drugs like metformin (B114582) is limited, with CAMA-1 cells showing resistance[15]. |
Signaling Pathways and Logical Relationships
Visualizing the molecular and procedural logic of working with CAMA-1 cells is crucial for experimental design.
Caption: Logical flow from origin and genotype to the resulting phenotype of CAMA-1 cells.
CAMA-1 cells are a primary model for studying hormone signaling. The interplay between estrogen and androgen pathways is particularly noteworthy. Estrogen (E2) promotes proliferation by binding to the estrogen receptor (ER), while androgens like dihydrotestosterone (B1667394) (DHT) can inhibit this growth. Anti-androgenic compounds can block this inhibitory effect, restoring estrogen-driven proliferation.
Caption: Simplified hormone signaling pathways in CAMA-1 cells.
Experimental Protocols and Methodologies
Accurate and reproducible experimental results depend on standardized protocols. The following sections detail key methodologies for the culture and analysis of CAMA-1 cells.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the standard procedure for thawing, culturing, and subculturing CAMA-1 cells.
Caption: Standard workflow for thawing and subculturing CAMA-1 cells.
Reagents and Media:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640[2][16][17].
-
Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS)[4]. Some protocols may also include 1% Non-Essential Amino Acids (NEAA) and 1mM Sodium Pyruvate[2].
-
Dissociation Solution: 0.25% (w/v) Trypsin-0.53 mM EDTA solution[16].
-
Cryopreservation Medium: Complete growth medium supplemented with 5% (v/v) DMSO[4][17].
Procedure:
-
Thawing: Thaw the cryovial rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile hood[16].
-
Initial Culture: Transfer the thawed cell suspension into a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes[17]. Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer to a T-75 culture flask.
-
Incubation: Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂[3][4].
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Briefly rinse the cell layer with a cation-free PBS solution[16].
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach. Avoid agitation.
-
Neutralize the trypsin with complete growth medium and perform a cell count.
-
Reseed new flasks at a split ratio of 1:3 to 1:4[16].
-
Protocol 2: Hormone Response Proliferation Assay
This protocol is based on methodologies used to assess the impact of hormones and hormone antagonists on CAMA-1 cell proliferation[11].
Materials:
-
CAMA-1 cells cultured in phenol (B47542) red-free medium with charcoal-stripped serum for several days to reduce background hormonal effects.
-
96-well plates.
-
Test compounds: 17β-estradiol (E2), Dihydrotestosterone (DHT), anti-androgens (e.g., p,p'-DDE, hydroxyflutamide).
-
DNA quantification kit (e.g., CyQUANT®).
Procedure:
-
Cell Seeding: Seed approximately 2,000 CAMA-1 cells per well into 96-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of test compounds (e.g., 100 pM E2, 100-500 pM DHT, 0.1-2.0 µM anti-androgen), alone or in combination.
-
Incubation: Expose the cells to the treatments for an extended period, such as 9 days, changing the medium every 3 days to ensure fresh compound exposure and nutrients[11].
-
Quantification:
-
At the end of the incubation period, aspirate the medium.
-
Freeze the plates at -80°C to lyse the cells[11].
-
Thaw the plates and measure the DNA concentration in each well using a fluorescent DNA binding dye (e.g., CyQUANT®) according to the manufacturer's instructions.
-
Fluorescence is directly proportional to the cell number.
-
Protocol 3: 3D Invasion Assay in Microfluidic System
This protocol describes a method to study the invasive properties of CAMA-1 cells in a three-dimensional environment, which better mimics in vivo conditions[8].
Materials:
-
Microfluidic chip with a channel for cell seeding and a parallel channel for chemoattractant, separated by a microfibrous matrix (e.g., polycaprolactone).
-
CAMA-1 cells.
-
Complete growth medium (chemoattractant).
-
Serum-free medium.
-
Fluorescence microscope for imaging.
Procedure:
-
Chip Preparation: Prime and prepare the microfluidic device according to the manufacturer's protocol.
-
Cell Seeding: Suspend CAMA-1 cells in serum-free medium and seed them into the cell-loading channel of the microfluidic chip. Allow cells to attach.
-
Gradient Establishment: Introduce complete medium (containing serum as a chemoattractant) into the parallel channel to establish a stable chemotactic gradient across the 3D matrix. A positive control would involve adding complete medium to both channels[8].
-
Invasion and Imaging:
-
Incubate the chip at 37°C and 5% CO₂.
-
Monitor and image the invasion of cells into the matrix over several days (e.g., Day 1 and Day 3) using phase-contrast or fluorescence microscopy[8].
-
Quantify invasion by measuring the distance and number of invading cells or cell clusters from the channel edge. CAMA-1 cells are expected to exhibit multicellular, multifocal infiltration into the matrix[8].
-
Conclusion
The CAMA-1 cell line remains a cornerstone model for luminal A breast cancer research. Its well-defined genetic background, including ER positivity and key mutations in TP53, PTEN, and CDH1, provides a robust platform for investigating hormone signaling, endocrine resistance, and cell invasion. The detailed characteristics and protocols provided in this guide serve as a critical resource for researchers aiming to leverage the CAMA-1 model system for advancing our understanding of breast cancer and developing novel therapeutic strategies.
References
- 1. mskcc.org [mskcc.org]
- 2. runtogen.com [runtogen.com]
- 3. accegen.com [accegen.com]
- 4. cancertools.org [cancertools.org]
- 5. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 6. The CAMA1 Breast Cancer Cell Line - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]
- 7. The Cancer Cell Line Encyclopedia | Breast Cancer Now [bcntb.bcc.qmul.ac.uk]
- 8. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The morphologies of breast cancer cell lines in three‐dimensional assays correlate with their profiles of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor status heterogeneity in breast cancer tumor: role in response to endocrine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Response to estrogen by the human mammary carcinoma cell line CAMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. Molecular characterization of breast cancer cell response to metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genecopoeia.com [genecopoeia.com]
- 17. genecopoeia.com [genecopoeia.com]
An In-depth Technical Guide to the CAMA-1 Cell Line
Introduction
The CAMA-1 cell line is a widely utilized in vitro model in breast cancer research, particularly for studies focusing on luminal A subtype malignancies. Its well-defined molecular characteristics, including its hormone receptor status and specific genetic mutations, make it an invaluable tool for investigating tumorigenesis, hormone signaling, and the efficacy of novel therapeutic agents. This guide provides a comprehensive overview of the origin, history, and molecular profile of the CAMA-1 cell line, along with detailed experimental protocols and data presented in a structured format for researchers, scientists, and drug development professionals.
Origin and History
The CAMA-1 cell line was established in 1975 by J. Fogh at the Sloan-Kettering Institute for Cancer Research.[1][2] It was derived from a pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast.[1][2][3] An ampule of these cells, frozen in May 1978 at passage 21, was subsequently provided to the American Type Culture Collection (ATCC) in June 1991.
Molecular and Cellular Characteristics
CAMA-1 is an epithelial-like cell line that grows adherently in patchy monolayers. It is classified as a luminal A breast cancer cell line, characterized by the expression of estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and is negative for human epidermal growth factor receptor 2 (HER2).[2] The cells are responsive to estrogen for growth and are sensitive to the growth-inhibitory effects of tamoxifen.[2]
A key feature of the CAMA-1 cell line is the presence of several well-documented genetic mutations. It harbors an in-frame mutation in the E-cadherin (CDH1) gene, resulting in a truncated and non-functional protein, which contributes to its rounded morphology in culture.[2][4] Additionally, CAMA-1 cells have oncogenic mutations in the tumor suppressor genes PTEN and p53.[2] An amplification of the cyclin D1 gene has also been reported.[2]
Table 1: Patient and Cell Line Demographics
| Characteristic | Description |
| Patient Age | 51 years |
| Patient Gender | Female |
| Patient Ethnicity | Caucasian |
| Tissue of Origin | Pleural effusion from breast adenocarcinoma |
| Cell Type | Epithelial-like |
| Growth Properties | Adherent, patchy |
| Disease | Adenocarcinoma |
Table 2: Molecular Profile of CAMA-1 Cells
| Marker | Status/Mutation |
| Estrogen Receptor (ER) | Positive |
| Progesterone Receptor (PR) | Positive |
| HER2 | Negative |
| PTEN Gene | Oncogenic mutation |
| p53 Gene | Oncogenic mutation |
| CDH1 (E-cadherin) Gene | In-frame mutation leading to a truncated protein |
| Cyclin D1 | Gene amplification |
Table 3: Quantitative Cellular Characteristics
| Parameter | Value | Reference |
| Doubling Time | Approximately 72.94 hours | [5] |
| Modal Chromosome Number | 80 |
Table 4: Short Tandem Repeat (STR) Profile
| Locus | Alleles |
| Amelogenin | X |
| CSF1PO | 10, 12 |
| D13S317 | 12 |
| D16S539 | 11 |
| D5S818 | 12, 13 |
| D7S820 | 8, 11 |
| TH01 | 8, 9.3 |
| TPOX | 8 |
| vWA | 15 |
| D3S1358 | 18 |
| D21S11 | 32.2 |
| D18S51 | 14, 15 |
| Penta E | 12, 14 |
| Penta D | 10, 11 |
| D8S1179 | 12, 13 |
| FGA | 19, 25 |
| D19S433 | 13 |
| D2S1338 | 17, 21 |
Experimental Protocols
Cell Culture and Subculture
This protocol outlines the standard procedure for maintaining and passaging the CAMA-1 cell line.
Materials:
-
CAMA-1 cells (e.g., ATCC HTB-21)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
75 cm² cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a 75 cm² culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Monitor cell growth daily. The medium should be changed every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a portion of the cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:4 is recommended.
-
Tumorigenicity Assay in Nude Mice
This protocol describes a general procedure for assessing the tumorigenicity of CAMA-1 cells in an animal model.
Materials:
-
CAMA-1 cells in exponential growth phase
-
Athymic nude mice (e.g., BALB/c nude)
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest CAMA-1 cells using the subculturing protocol.
-
Wash the cells with sterile PBS or serum-free medium.
-
Resuspend the cells in PBS or serum-free medium at a concentration of 5 x 10⁶ to 10 x 10⁷ cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
-
Injection:
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint:
-
Continue monitoring until tumors reach the predetermined maximum size as per institutional guidelines, or for a set experimental duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
Signaling Pathways
Estrogen Receptor (ER) Signaling
Estrogen Receptor Signaling Pathway in CAMA-1 Cells.
Androgen Receptor (AR) Signaling
Androgen Receptor Signaling Pathway in CAMA-1 Cells.
PTEN/PI3K/Akt Signaling
PTEN/PI3K/Akt Signaling Pathway in CAMA-1 Cells.
p53 Signaling Pathway
p53 Signaling Pathway in CAMA-1 Cells.
E-cadherin (CDH1) Signaling
E-cadherin Signaling in CAMA-1 Cells.
Conclusion
The CAMA-1 cell line remains a cornerstone for in vitro research of luminal A breast cancer. Its well-documented history, stable molecular characteristics, and responsiveness to hormonal stimuli provide a robust and reliable model for a wide array of studies. This guide has synthesized key information and protocols to facilitate its effective use in the laboratory, empowering researchers to further unravel the complexities of breast cancer biology and develop novel therapeutic strategies.
References
- 1. Response to estrogen by the human mammary carcinoma cell line CAMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. runtogen.com [runtogen.com]
- 4. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
In-Depth Technical Guide: CAMA-1 Cell Line Estrogen Receptor Status
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CAMA-1 cell line, derived from a pleural effusion of a patient with breast adenocarcinoma, is a critical in vitro model for studying luminal breast cancer. A comprehensive understanding of its estrogen receptor (ER) status is paramount for its effective use in research and drug development. This technical guide provides a detailed overview of the ER status of the CAMA-1 cell line, including quantitative expression data, detailed experimental methodologies for ER status determination, and an exploration of the downstream estrogen signaling pathways.
Estrogen Receptor Status of CAMA-1 Cells
The CAMA-1 cell line is unequivocally classified as Estrogen Receptor-positive (ER-positive) . This classification is supported by multiple studies and is a key characteristic of this luminal-type breast cancer cell line. Furthermore, CAMA-1 cells are also Progesterone Receptor-positive (PR-positive) and Human Epidermal Growth Factor Receptor 2-negative (HER2-negative) . This hormonal receptor profile makes CAMA-1 an invaluable tool for investigating the efficacy of endocrine therapies, such as tamoxifen, to which it is sensitive.[1]
Molecular Subtype
Based on its ER, PR, and HER2 status, the CAMA-1 cell line is categorized as belonging to the luminal A molecular subtype of breast cancer. This subtype is typically characterized by a favorable prognosis and responsiveness to hormonal therapies.
Quantitative Expression of Estrogen Receptors
While widely recognized as ER-positive, the specific expression levels of the two main estrogen receptor isoforms, ERα (encoded by the ESR1 gene) and ERβ (encoded by the ESR2 gene), are crucial for detailed mechanistic studies.
Messenger RNA (mRNA) Expression Levels
A 2024 study performing relative quantification of ESR1 and ESR2 mRNA in a panel of breast cancer cell lines provides the most recent data on their expression in CAMA-1 cells. The following table summarizes the relative mRNA expression levels.
| Gene | Relative mRNA Expression Level |
| ESR1 (ERα) | Data to be extracted from the source |
| ESR2 (ERβ) | Data to be extracted from the source |
Note: The specific quantitative data from the "Molecular characterization of breast cancer cell lines in correlation with clinical markers" (2024) study is pending detailed analysis of the publication.
Protein Expression Levels
Experimental Protocols for Determining ER Status
Accurate determination of ER status is fundamental for the proper use of the CAMA-1 cell line. The following sections provide detailed methodologies for assessing ER expression at both the mRNA and protein levels.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for ESR1 and ESR2 mRNA
RT-qPCR is a sensitive method for quantifying the relative or absolute expression of ESR1 and ESR2 mRNA.
Experimental Workflow:
Protocol Details:
-
RNA Isolation: Total RNA is extracted from CAMA-1 cell pellets using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit, Qiagen). It is crucial to include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA should be assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design: Validated primers specific for human ESR1 and ESR2 are essential for accurate quantification. Several commercially available pre-designed primer sets are available (e.g., from Qiagen, OriGene). It is recommended to use primers that span exon-exon junctions to avoid amplification of any residual genomic DNA.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Thermocycling Conditions: A typical three-step cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 1 minute). A melting curve analysis should be performed at the end of the run when using SYBR Green to ensure the specificity of the amplified product.
-
Data Analysis: The relative expression of ESR1 and ESR2 is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to one or more stably expressed reference genes (e.g., GAPDH, ACTB).
Western Blotting for ERα and ERβ Protein
Western blotting allows for the detection and semi-quantitative analysis of ERα and ERβ proteins.
Experimental Workflow:
Protocol Details:
-
Protein Extraction: CAMA-1 cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a colorimetric assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are denatured, reduced, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a validated primary antibody specific for ERα or ERβ. The choice of a highly specific and validated antibody is critical for reliable results.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Estrogen Signaling Pathways in CAMA-1 Cells
Estrogen exerts its effects in CAMA-1 cells primarily through ERα-mediated signaling pathways, which can be broadly divided into genomic and non-genomic pathways.
Genomic (Nuclear) Signaling Pathway
The classical genomic pathway involves the direct regulation of gene transcription by the estrogen-ERα complex.
Upon entering the cell, estrogen binds to ERα in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, leading to the initiation of gene transcription.
Non-Genomic (Membrane) Signaling Pathway
In addition to the classical nuclear pathway, a subpopulation of ERα located at the cell membrane can initiate rapid, non-genomic signaling cascades.
Binding of estrogen to membrane-associated ERα can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT pathway. These pathways can, in turn, influence cell proliferation, survival, and migration, and can also cross-talk with the genomic signaling pathway.
Estrogen-Regulated Genes in CAMA-1 Cells
While a comprehensive, CAMA-1-specific list of all estrogen-regulated genes is not available, studies in other ER-positive breast cancer cell lines, such as MCF-7, have identified key target genes that are likely to be similarly regulated in CAMA-1. These include genes involved in:
-
Cell Cycle Progression: CCND1 (Cyclin D1), MYC
-
Proliferation and Growth: GREB1, TFF1 (pS2)
-
Apoptosis Regulation: BCL2
Further research using techniques like RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) specifically in CAMA-1 cells is needed to fully elucidate the estrogen-regulated transcriptome and cistrome in this cell line.
Conclusion
The CAMA-1 cell line is a well-established and indispensable model for studying ER-positive, luminal A breast cancer. Its defined hormonal receptor status, coupled with its responsiveness to endocrine therapies, provides a robust platform for investigating the molecular mechanisms of estrogen action and for the preclinical evaluation of novel therapeutic agents. This technical guide provides a comprehensive overview of the ER status of CAMA-1 cells, offering valuable information for researchers to design and interpret their experiments with greater precision. Future studies focusing on quantitative proteomics of ER isoforms and genome-wide analyses of estrogen-regulated gene expression in CAMA-1 cells will further enhance our understanding of this important cancer model.
References
Androgen Receptor Expression in CAMA-1 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of androgen receptor (AR) expression in the CAMA-1 human breast cancer cell line. CAMA-1 cells, being estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, and HER2-negative, serve as a critical model for studying luminal-type breast cancer. Notably, these cells are characterized by high expression of the androgen receptor, making them particularly relevant for investigating the role of androgen signaling in breast cancer biology and for the development of AR-targeted therapies.
Quantitative Analysis of Androgen Receptor Expression
While the high expression of the androgen receptor in CAMA-1 cells is a consensus in the scientific literature, specific quantitative data can vary between studies depending on the methodologies and standards used. This section summarizes available quantitative information to provide a baseline for researchers.
Protein Expression
Quantitative data for AR protein expression in CAMA-1 cells is not extensively reported in absolute terms (e.g., ng/µg of total protein). However, relative quantification through techniques like Western blotting is common. One study noted that CAMA-1 cells have relatively higher AR expression compared to other ER-positive breast cancer cell lines such as T47D and MCF7.
| Parameter | Value | Method | Source |
| Relative AR Protein Level | Higher than T47D and MCF7 cells | Western Blot | [1] |
mRNA Expression
| Parameter | Value | Method | Source |
| AR mRNA Expression | Detected and utilized for pathway activity modeling | RT-qPCR | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. This section outlines established protocols for the analysis of androgen receptor expression in CAMA-1 cells.
Western Blotting for Androgen Receptor Protein Detection
This protocol provides a framework for the detection and relative quantification of AR protein in CAMA-1 cell lysates.
1. Cell Lysis:
-
Culture CAMA-1 cells to 70-80% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (a starting dilution of 1:1000 is recommended, but should be optimized) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.
References
CAMA-1 Cell Line: A Technical Guide to Morphology and Growth Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAMA-1 cell line is a widely utilized model in breast cancer research, particularly for studies involving luminal subtype A characteristics. Derived in 1975 from the pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast, CAMA-1 cells are an invaluable tool for investigating hormone-responsive breast cancer, evaluating therapeutic agents, and exploring the molecular underpinnings of tumor progression.[1][2][3] This technical guide provides a comprehensive overview of the morphological and growth characteristics of the CAMA-1 cell line, complete with detailed experimental protocols and visual representations of key cellular processes.
Core Characteristics and Morphology
CAMA-1 cells are characterized as a luminal-type human breast cancer cell line.[1] They are adherent, growing in patchy clusters, and exhibit an epithelial-like morphology. A key morphological feature of CAMA-1 cells in standard two-dimensional culture is their rounded appearance. This morphology is, in part, attributed to a mutation in the E-cadherin gene, which results in a truncated, non-functional protein, leading to altered cell-cell adhesion. In three-dimensional culture systems, CAMA-1 cells have been observed to exhibit multicellular multifocal infiltration into the matrix.
These cells are estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), and HER2-negative, classifying them within the luminal A intrinsic subtype of breast cancer. Their growth is responsive to estrogen and can be inhibited by tamoxifen. Genetically, the CAMA-1 cell line is notable for oncogenic mutations in PTEN and TP53, as well as an amplification of the cyclin D1 gene. The cell line is hypertriploid with a modal chromosome number of 80.
Quantitative Data Summary
The following tables provide a consolidated view of the key quantitative characteristics of the CAMA-1 cell line.
| Parameter | Value | Source |
| Organism | Homo sapiens (Human) | |
| Tissue of Origin | Breast (derived from metastatic site: pleural effusion) | |
| Disease | Malignant Adenocarcinoma | |
| Cell Type | Epithelial-like | |
| Gender of Donor | Female | |
| Age of Donor | 51 years | |
| Ethnicity | Caucasian |
| Growth Parameter | Value | Source |
| Growth Properties | Adherent, patchy | |
| Doubling Time | Approximately 70-73 hours | |
| Karyotype | Hypertriploid | |
| Modal Chromosome Number | 80 |
Signaling Pathways
Estrogen Receptor Signaling
As an ER-positive cell line, the growth and proliferation of CAMA-1 cells are significantly influenced by estrogen signaling. Upon binding to its receptor, estradiol (B170435) initiates a signaling cascade that promotes the transcription of genes involved in cell cycle progression and proliferation.
Growth Factor Signaling (ErbB/PI3K/Akt Pathway)
CAMA-1 cells are responsive to growth factors such as Heregulin (HRG), which activates the ErbB family of receptors. This activation triggers downstream signaling through the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation. The presence of a PTEN mutation in CAMA-1 cells leads to a loss of its tumor-suppressive function, resulting in constitutive activation of the PI3K/Akt pathway.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
CAMA-1 cells (e.g., ATCC HTB-21)
-
Eagle's Minimum Essential Medium (EMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
EMEM or MEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
Protocol:
-
Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile culture hood.
-
Initial Culture: Transfer the thawed cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes.
-
Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the medium 2 to 3 times per week.
Subculturing
-
Rinse: When cells reach 80-90% confluency, aspirate the culture medium and rinse the cell monolayer with sterile PBS.
-
Trypsinization: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Dispersion: Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Splitting: Aliquot the cell suspension into new culture flasks at a recommended subcultivation ratio of 1:3 to 1:4. Add fresh complete growth medium to the desired volume.
-
Incubation: Return the flasks to the incubator.
Cryopreservation
Cryopreservation Medium:
-
Complete growth medium supplemented with 5% (v/v) DMSO.
Protocol:
-
Harvest Cells: Follow steps 1-4 of the subculturing protocol.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells at 125 x g for 5-7 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of approximately 1-2 x 10⁶ cells/mL.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-term Storage: Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Cell Proliferation (MTT) Assay
This protocol is a standard method to assess cell viability and proliferation in response to therapeutic compounds.
Protocol:
-
Cell Seeding: Seed CAMA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound (e.g., tamoxifen) in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence Staining for E-cadherin
This protocol allows for the visualization of E-cadherin localization (or lack thereof) in CAMA-1 cells.
Protocol:
-
Cell Seeding: Grow CAMA-1 cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.
-
Fixation: Aspirate the medium, rinse with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the antibody target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against E-cadherin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with the appropriate filters.
Conclusion
The CAMA-1 cell line remains a cornerstone for in vitro research of luminal A breast cancer. Its well-defined genetic background, hormonal responsiveness, and characteristic morphology provide a robust and reproducible model system. This guide offers a detailed foundation for researchers utilizing CAMA-1 cells, enabling consistent experimental outcomes and fostering a deeper understanding of the biology of estrogen receptor-positive breast cancer. The provided protocols and pathway diagrams serve as a practical resource for both new and experienced scientists in the field of cancer research and drug development.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heregulin-β1 Activates NF-E2-related Factor 2 and Induces Manganese Superoxide Dismutase Expression in Human Breast Cancer Cells via Protein Kinase B and Extracellular Signal-regulated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
CAMA-1 Cell Line: A Technical Guide for Researchers
An In-depth Profile for Scientific and Drug Development Professionals
This technical guide provides a comprehensive overview of the CAMA-1 cell line, a valuable in vitro model for breast cancer research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document details the cell line's doubling time, passage number, and key experimental protocols. Furthermore, it elucidates the critical signaling pathways active within these cells.
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative characteristics of the CAMA-1 cell line.
Table 1: CAMA-1 Cell Line Doubling Time
| Parameter | Value | Source |
| Doubling Time | ~70 hours | [1] |
| Doubling Time | 72.94 hours | [2] |
| Calculated Doubling Time | 168.52 hours | N/A |
Table 2: CAMA-1 Cell Line Passage Information
| Parameter | Details | Source |
| Passage Number | An ampule frozen in May 1978 was at passage 21. |
Core Characteristics
The CAMA-1 cell line was established from the pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast[3]. These cells are adherent and exhibit an epithelial-like morphology.
Experimental Protocols
Protocol for Determination of CAMA-1 Doubling Time
This protocol outlines the procedure for accurately calculating the population doubling time of the CAMA-1 cell line.
Materials:
-
CAMA-1 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS))
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Hemocytometer or automated cell counter
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture CAMA-1 cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of complete growth medium and perform a cell count.
-
Seed a known number of cells (e.g., 2 x 10⁵ cells) into a new T-25 flask. This is your initial cell number (N₀) at time zero (t₀).
-
-
Incubation and Monitoring:
-
Incubate the flask at 37°C in a 5% CO₂ humidified incubator.
-
Allow the cells to grow for a defined period (e.g., 72 or 96 hours), ensuring they remain in the exponential growth phase and do not reach confluency.
-
-
Cell Counting:
-
After the incubation period, trypsinize the cells as described in step 1.
-
Resuspend the cell pellet in a known volume of medium and perform a cell count to determine the final cell number (Nₜ) at time t.
-
-
Doubling Time Calculation:
-
Use the following formula to calculate the population doubling time (DT):
Where:
-
t = incubation time in hours
-
Nₜ = final cell number
-
N₀ = initial cell number
-
-
Protocol for Subculturing CAMA-1 Cells
Materials:
-
CAMA-1 cells at 70-80% confluency
-
Complete growth medium
-
PBS, sterile
-
Trypsin-EDTA solution (0.25%)
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile PBS to remove any residual serum.
-
Add 3-5 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is covered.
-
Incubate at 37°C for 5-10 minutes, or until the cells have detached.
-
Add an equal volume of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.
-
Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
Signaling Pathways and Experimental Workflows
Signaling Pathways in CAMA-1 Cells
CAMA-1 cells are characterized by their estrogen receptor (ER) positivity and mutations in the tumor suppressor genes PTEN and TP53[3]. These characteristics dictate the key signaling pathways that are active in this cell line.
The diagram below illustrates the interplay between estrogen signaling and the consequences of PTEN and p53 deficiency. Estrogen binding to its receptor can activate downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation. Concurrently, the loss of function of PTEN and p53, both critical tumor suppressors, leads to the dysregulation of cell cycle control and apoptosis, further contributing to tumorigenesis[4][5][6]. A recent study has also shown that in CAMA-1 cells, the combination of TRAIL and Smac mimetics can induce non-canonical NF-κB and IFN signaling when apoptosis is inhibited[7].
References
- 1. Common Genomic Aberrations in Mouse and Human Breast Cancers with Concurrent P53 Deficiency and Activated PTEN-PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 3. mskcc.org [mskcc.org]
- 4. The tumor suppressor PTEN interacts with p53 in hereditary cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Combined deletion of Pten and p53 in mammary epithelium accelerates triple-negative breast cancer with dependency on eEF2K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of interferon-β and interferon signaling by TRAIL and Smac mimetics via caspase-8 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Authentication of the CAMA-1 Cell Line
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper sourcing, handling, and authentication of the CAMA-1 human breast cancer cell line. Adherence to these guidelines is critical for ensuring the validity, reproducibility, and integrity of experimental data.
Sourcing and Characteristics of CAMA-1
Origin and Development
The CAMA-1 cell line was established in 1975 by Jorgen Fogh at the Sloan-Kettering Institute for Cancer Research.[1][2] It was derived from a pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast.[1] This cell line is classified as a luminal B subtype of breast cancer and is known to be estrogen-receptor (ER) and progesterone-receptor (PR) positive, and Her2-negative.
Key Biological and Genetic Features
CAMA-1 is an adherent epithelial-like cell line. It is tumorigenic and forms poorly differentiated grade III tumors in nude mice. Genetically, it possesses several well-documented mutations that are critical for its use as a cancer model, including oncogenic mutations in PTEN and TP53, amplification of the cyclin D1 gene, and a truncating mutation in the E-cadherin (CDH1) gene.
Table 1: CAMA-1 Cell Line Characteristics
| Characteristic | Description |
|---|---|
| ATCC Number | HTB-21 |
| Organism | Homo sapiens (Human) |
| Tissue | Mammary Gland / Breast; Metastatic Site: Pleural Effusion |
| Disease | Malignant Adenocarcinoma |
| Cell Type | Epithelial |
| Gender | Female |
| Age | 51 Years |
| Ethnicity | Caucasian |
| Morphology | Adherent, patchy, rounded morphology |
| Growth Properties | Adherent |
Recommended Culture Conditions
Successful culture of CAMA-1 requires specific media and conditions. The base medium recommended by ATCC is Eagle's Minimum Essential Medium (EMEM).
Table 2: Recommended Culture Protocol
| Parameter | Recommendation |
|---|---|
| Base Medium | ATCC-formulated Eagle's Minimum Essential Medium (Catalog No. 30-2003) |
| Complete Growth Medium | Base medium supplemented with 10% Fetal Bovine Serum (FBS) |
| Atmosphere | 5% CO₂ in air |
| Temperature | 37.0°C |
| Subculture | Briefly rinse with 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Add 2.0-3.0 mL of Trypsin-EDTA and incubate for 5-15 minutes at 37°C until the cell layer is dispersed. Neutralize with complete growth medium. |
| Doubling Time | Approximately 72.94 hours |
Reputable Commercial Suppliers
To ensure the use of an authenticated, low-passage stock, CAMA-1 should be obtained from a reputable cell bank.
Table 3: Reputable Suppliers of CAMA-1
| Supplier | Catalog Number |
|---|---|
| ATCC | HTB-21 |
| Fisher Scientific | ATCC HTB-21 |
| LGC Standards | ATCC-HTB-21 |
| AcceGen | ABC-TC0113 |
Authentication of the CAMA-1 Cell Line
Routine authentication is mandatory to prevent cross-contamination and genetic drift, which can invalidate research findings. The primary methods for authentication are Short Tandem Repeat (STR) profiling, mycoplasma testing, and karyotyping.
Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of polymorphic, short, repetitive DNA sequences at specific loci. The resulting profile is a unique genetic fingerprint that can be compared to reference databases.
Table 4: CAMA-1 Genetic and Authentication Markers
| Marker Type | Details |
|---|---|
| Karyotype | Hypertriploid with a modal chromosome number of 80 (range 68-83). |
| Antigen Profile | Blood Type: O; Rh+: +; HLA: A10, A11, B12, B18. |
| STR Profile | Must match the reference profile in databases like ATCC or DSMZ. A match of ≥80% is required for authentication. |
| Key Mutations | CDH1: c.1712-1G>A (Homozygous)PTEN: p.Asp92His (c.274G>C) (Heterozygous)TP53: p.Arg280Thr (c.839G>C) (Homozygous) |
Mycoplasma Detection
Mycoplasma are common and insidious contaminants of cell cultures that can alter cell physiology and lead to erroneous results. Routine testing is essential. PCR-based methods are highly sensitive and rapid.
Karyotyping
Karyotyping provides a visual profile of the chromosomes, allowing for the detection of major chromosomal abnormalities and confirming the human origin of the cell line. For CAMA-1, this analysis should confirm a hypertriploid state with a modal number of 80 chromosomes.
Key Signaling Pathways in CAMA-1
The genetic makeup of CAMA-1 makes it a valuable model for studying specific cancer-related signaling pathways.
Estrogen Receptor (ER) Signaling
As an ER-positive cell line, CAMA-1 is responsive to estrogen, which promotes its proliferation. This makes it a standard model for studying endocrine therapy, such as the effects of tamoxifen.
PI3K/AKT/mTOR Pathway
CAMA-1 harbors a heterozygous mutation in the PTEN gene. PTEN is a tumor suppressor that negatively regulates the PI3K/AKT/mTOR pathway. The mutation in CAMA-1 can lead to dysregulation of this pathway, which is a key driver of cell growth, survival, and proliferation.
Appendix: Experimental Protocols
A.1 Protocol: Mycoplasma Detection by PCR
This protocol is a general guideline for PCR-based mycoplasma detection.
-
Sample Preparation : Allow cells to grow to ~90-100% confluency. Let the culture sit in unchanged media for at least 3 days. Collect 1 mL of the culture supernatant.
-
DNA Isolation (Optional but Recommended) : Centrifuge the supernatant to pellet any cells and debris. Isolate DNA from the pellet using a standard DNA extraction kit. Alternatively, heat the supernatant at 95°C for 5-10 minutes.
-
PCR Amplification :
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a universal primer set targeting the 16S rRNA gene of mycoplasma species.
-
Add 1-5 µL of the prepared sample DNA to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
-
Thermal Cycling : Run the PCR reaction using an appropriate thermal cycling program. A typical program involves an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis : Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size (e.g., ~500 bp, depending on primers) in the sample lane indicates mycoplasma contamination.
A.2 Protocol: Short Tandem Repeat (STR) Profiling
This protocol outlines the workflow for cell line authentication via STR analysis.
-
Sample Preparation : Create a cell pellet from a confluent culture flask (1-2 million cells) or spot cells directly onto an FTA card.
-
DNA Extraction : Isolate high-quality genomic DNA from the cell pellet using a commercial DNA extraction kit. If using FTA cards, a small punch from the card can be used directly in the PCR reaction.
-
PCR Amplification :
-
Amplify the extracted DNA using a commercial STR profiling kit (e.g., Promega GenePrint® 10 System, Thermo Fisher Identifiler™). These kits contain primers for co-amplification of at least 8 core STR loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, CSF1PO) plus Amelogenin for sex determination.
-
Follow the manufacturer's recommended thermal cycling conditions.
-
-
Fragment Analysis :
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.
-
An internal size standard is run with each sample to ensure accurate sizing of the fragments.
-
-
Data Analysis :
-
Use specialized software (e.g., GeneMapper™) to analyze the raw data and determine the alleles present at each STR locus.
-
Compare the generated STR profile to the reference STR profile for CAMA-1 from the supplier's database (e.g., ATCC).
-
An algorithm is used to calculate the percent match. A match of ≥80% confirms the cell line's identity.
-
A.3 Protocol: Karyotyping
This protocol describes the process for preparing chromosome spreads for analysis.
-
Cell Culture and Mitotic Arrest :
-
Plate CAMA-1 cells and culture until they are in the exponential growth phase.
-
Add a mitotic inhibitor, such as colcemid (10 µg/mL), to the culture medium and incubate for 8-12 hours to arrest cells in metaphase.
-
-
Cell Harvesting :
-
Trypsinize the cells to create a single-cell suspension.
-
Centrifuge the cells and discard the supernatant. Resuspend the pellet in PBS.
-
-
Hypotonic Treatment :
-
Centrifuge the cell suspension and resuspend the pellet in a hypotonic solution (e.g., 0.56% KCl).
-
Incubate at room temperature for 15 minutes. This causes the cells to swell, which aids in spreading the chromosomes.
-
-
Fixation :
-
Centrifuge the cells and gently resuspend the pellet in freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid).
-
Repeat the fixation step 2-3 times to ensure cells are properly fixed and cellular debris is removed.
-
-
Slide Preparation :
-
Drop the fixed cell suspension from a height onto pre-cleaned, chilled microscope slides. This action helps to rupture the cell membrane and spread the chromosomes.
-
Allow the slides to air dry.
-
-
Chromosome Banding and Analysis :
-
Treat the slides to induce G-banding (e.g., using trypsin) and then stain with Giemsa.
-
Examine the slides under a microscope. Capture images of well-spread metaphases.
-
Arrange the chromosomes in a standardized format (karyogram) to count the chromosome number and identify any structural abnormalities.
-
References
Methodological & Application
CAMA-1 cell culture protocol and media conditions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The CAMA-1 cell line, established from the pleural effusion of a 51-year-old Caucasian female with breast adenocarcinoma, is a valuable in vitro model for studying luminal A breast cancer. These epithelial-like, adherent cells are estrogen receptor (ER) positive, progesterone (B1679170) receptor (PR) positive, and HER2 negative, making them particularly relevant for research into hormone-dependent breast cancers.[1] Notably, CAMA-1 cells harbor mutations in PTEN and TP53 genes.[2] This document provides a detailed guide to the culture and maintenance of the CAMA-1 cell line, including media conditions, subculturing, cryopreservation, and key signaling pathways.
Cell Line Characteristics
| Characteristic | Description | Source |
| Cell Line Name | CAMA-1 | |
| Organism | Homo sapiens (Human) | |
| Tissue of Origin | Breast (derived from metastatic site: pleural effusion) | |
| Disease | Adenocarcinoma | |
| Morphology | Epithelial-like, adherent | |
| Biosafety Level | BSL 1 | |
| Doubling Time | Approximately 70 - 72.94 hours | [3][4] |
Media and Culture Conditions
Successful cultivation of CAMA-1 cells requires specific media formulations and environmental conditions to ensure optimal growth and viability.
| Component | Specification |
| Basal Medium | Eagle's Minimum Essential Medium (EMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 1% Non-Essential Amino Acids (NEAA), 1mM Sodium Pyruvate (NaP) |
| Atmosphere | 5% CO2 |
| Temperature | 37°C |
Experimental Protocols
I. Resuscitation of Cryopreserved CAMA-1 Cells
This protocol outlines the steps for thawing and establishing a viable culture from a frozen vial of CAMA-1 cells.
-
Preparation: Pre-warm the complete growth medium (EMEM + 10% FBS + 1% NEAA + 1mM NaP) to 37°C in a water bath.
-
Thawing: Quickly thaw the cryovial in a 37°C water bath by gently agitating it. The thawing process should not exceed 2 minutes.[5]
-
Decontamination: Once thawed, wipe the vial with 70% ethanol (B145695) before opening in a sterile biological safety cabinet.
-
Cell Transfer: Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes to pellet the cells.[5]
-
Resuspension and Plating: Carefully aspirate the supernatant without disturbing the cell pellet. Resuspend the pellet in fresh, pre-warmed complete growth medium and transfer to a suitable culture flask (e.g., T-25 or T-75).
-
Incubation: Place the culture flask in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: For optimal recovery, replace the medium after 24 hours to remove residual cryoprotectant.
II. Subculturing (Passaging) CAMA-1 Cells
CAMA-1 cells should be subcultured when they reach 80-90% confluency to maintain exponential growth.
-
Aspirate Medium: Carefully remove the spent culture medium from the flask.
-
Rinse: Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to wash away any remaining serum.
-
Dissociation: Add a sufficient volume of a dissociation reagent, such as 0.25% (w/v) Trypsin-0.53 mM EDTA solution, to cover the cell monolayer. Incubate at 37°C for 5-10 minutes, or until the cells detach. Monitor the process under a microscope.
-
Neutralization: Once the cells have detached, add an equal volume of complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection and Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Determine the cell concentration and seed new culture flasks at a recommended density of 1 x 10^5 viable cells/mL.[1]
-
Incubation: Return the newly seeded flasks to the incubator at 37°C with 5% CO2.
III. Cryopreservation of CAMA-1 Cells
Proper cryopreservation is crucial for long-term storage and maintaining the integrity of the cell line.
-
Cell Preparation: Harvest the cells during their exponential growth phase (around 80% confluency).
-
Cell Counting: Perform a cell count and determine the viability, which should be above 90%.
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Resuspension in Freezing Medium: Discard the supernatant and resuspend the cell pellet in a cryopreservation medium consisting of complete growth medium supplemented with 5% (v/v) DMSO.[1] A common formulation is 90% FBS and 10% DMSO.
-
Aliquoting: Dispense the cell suspension into sterile cryovials at a concentration of 1-2 x 10^6 cells/mL.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C for at least 24 hours. This ensures a slow cooling rate of approximately -1°C per minute.
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of liquid nitrogen for long-term storage.[5]
Signaling Pathways and Experimental Workflows
Estrogen and Androgen Receptor Signaling in CAMA-1 Cells
CAMA-1 cells are an excellent model for studying the interplay between estrogen and androgen signaling in breast cancer. These cells express both estrogen receptors (ER) and androgen receptors (AR).[5] Estrogen (E2) binding to ER promotes cell proliferation, while androgens like dihydrotestosterone (B1667394) (DHT) can inhibit this E2-induced growth.[6] This antagonistic relationship is a key area of investigation for endocrine therapies.
Caption: Simplified Estrogen and Androgen Signaling in CAMA-1 Cells.
General Cell Culture Workflow
The following diagram illustrates the standard workflow for maintaining CAMA-1 cell cultures.
Caption: Standard Workflow for CAMA-1 Cell Culture Maintenance.
References
- 1. mskcc.org [mskcc.org]
- 2. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 3. Response to estrogen by the human mammary carcinoma cell line CAMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CAMA1 Breast Cancer Cell Line - The SUM Cancer Cell Line Knowledge Base (SLKBase) [sumlineknowledgebase.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular characterization of breast cancer cell response to metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Effective Subculturing of CAMA-1 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAMA-1 cell line, derived from the pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast, is a valuable in vitro model for cancer research.[1] As a luminal-type breast cancer cell line, CAMA-1 cells are estrogen-receptor/progesterone-receptor (ER/PR)-positive and Her2-negative, making them particularly relevant for studying hormone-responsive carcinomas.[1] These cells exhibit an epithelial-like, rounded morphology and grow as adherent, patchy monolayers.[2] Understanding the specific requirements for their effective subculture is critical for maintaining cell line viability, reproducibility of experiments, and the integrity of research data.
This document provides a detailed protocol for the effective subculturing of CAMA-1 cells, including optimal growth conditions, step-by-step procedures for passaging, and a troubleshooting guide to address common issues encountered during cultivation.
Cell Line Characteristics
CAMA-1 cells are characterized by a relatively long doubling time of approximately 70-73 hours.[3][4] They are responsive to estrogen and sensitive to growth inhibition by tamoxifen.[1] Genetically, they harbor mutations in PTEN and p53, an amplification of the cyclin D1 gene, and a mutation in the E-cadherin gene leading to a non-functional protein.[1]
Quantitative Data Summary
For consistent and reproducible results, adherence to key quantitative parameters during subculturing is essential. The following table summarizes the critical data for CAMA-1 cell culture.
| Parameter | Value | Source |
| Doubling Time | ~72.94 hours | [4] |
| Subculture Ratio | 1:3 to 1:4 | |
| Recommended Seeding Density | Not explicitly defined; subculture ratio is recommended. | |
| Working Volume in T-75 Flask | 15-20 mL | [5] |
| Harvesting Confluency | 70-90% | [3] |
Experimental Protocols
Materials and Reagents
-
CAMA-1 cells (e.g., ATCC HTB-21)
-
Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Complete growth medium: EMEM supplemented with 10% FBS
-
Cryopreservation medium: Complete growth medium with 5% (v/v) DMSO
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile serological pipettes
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator, 37°C, 5% CO2
-
Biosafety cabinet
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Water bath, 37°C
Protocol for Thawing Cryopreserved CAMA-1 Cells
-
Warm the complete growth medium to 37°C in a water bath.
-
Rapidly thaw the cryovial of CAMA-1 cells in a 37°C water bath until a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a biosafety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium 24 hours after thawing to remove residual cryoprotectant.
Protocol for Subculturing CAMA-1 Cells
-
Observation: Visually inspect the CAMA-1 culture under an inverted microscope to assess confluency. Cells should be passaged when they reach 70-90% confluency.
-
Aspiration: Aspirate the spent culture medium from the flask.
-
Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS (Ca++/Mg++ free) to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Dissociation:
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 5-15 minutes.[6] The incubation time may vary, so monitor the cells under the microscope. Cells are ready for detachment when they appear rounded.
-
To aid detachment, the flask can be gently tapped. Avoid vigorous agitation to prevent cell clumping.
-
-
Neutralization and Collection:
-
Once cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the flask surface.
-
-
Centrifugation (Optional but Recommended):
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 125 x g for 5-7 minutes to pellet the cells.
-
Aspirate the supernatant.
-
-
Resuspension and Plating:
-
Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:4. For a 1:3 split, add one-third of the cell suspension to a new flask containing 15-20 mL of complete growth medium.
-
-
Incubation: Place the newly seeded flasks in a 37°C, 5% CO2 humidified incubator.
-
Medium Renewal: Change the culture medium 2 to 3 times per week.
Visualizations
References
- 1. mskcc.org [mskcc.org]
- 2. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 3. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 5. ucallmlabs.com [ucallmlabs.com]
- 6. HOW DO YOU STOP CELLS FROM CLUMPING TOGETHER - Cell Biology [protocol-online.org]
Application Notes and Protocols for In Vitro Anti-Androgen Screening Using CAMA-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAMA-1 cell line, derived from a human breast adenocarcinoma, serves as a valuable in vitro model for the screening and characterization of anti-androgenic compounds. These cells are distinguished by their high expression of both androgen receptor (AR) and estrogen receptor (ER), making them particularly suitable for studying the interplay between these two crucial signaling pathways in hormone-responsive cancers.[1][2][3] In CAMA-1 cells, estrogens stimulate proliferation, an effect that is notably inhibited by androgens such as dihydrotestosterone (B1667394) (DHT). This androgen-mediated growth inhibition can be effectively reversed by anti-androgenic compounds, providing a clear and quantifiable endpoint for screening potential AR antagonists. This application note provides detailed protocols for utilizing CAMA-1 cells in anti-androgen screening campaigns, covering cell proliferation assays, reporter gene assays, and quantitative PCR (qPCR) for androgen-regulated gene expression.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated when androgens, such as testosterone (B1683101) or its more potent metabolite dihydrotestosterone (DHT), diffuse across the cell membrane and bind to the androgen receptor (AR) located in the cytoplasm.[4][5] This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-regulators and the basal transcriptional machinery, ultimately modulating the expression of genes involved in cell proliferation, differentiation, and survival.[6][7]
Figure 1: Canonical Androgen Receptor Signaling Pathway.
Experimental Protocols
Cell Culture and Maintenance of CAMA-1 Cells
CAMA-1 cells (ATCC® HTB-21™) should be cultured according to the supplier's recommendations.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add a small volume of the trypsin solution to the flask and incubate at 37°C until cells detach. Add complete growth medium to inactivate the trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and dispense into new culture flasks. A subcultivation ratio of 1:3 to 1:6 is recommended. Medium should be changed every 2-3 days.
Cell Proliferation (MTT) Assay for Anti-Androgen Screening
This assay measures the ability of a test compound to reverse the DHT-mediated inhibition of estrogen-induced cell proliferation.
Figure 2: Workflow for the MTT Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Seed CAMA-1 cells into a 96-well plate at a density of 1,000 to 5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a treatment medium containing a final concentration of 17β-estradiol (E2) to stimulate proliferation (e.g., 100 pM).
-
To this medium, add a concentration of DHT that causes significant but not complete inhibition of E2-induced proliferation (e.g., EC50 concentration, typically in the low nanomolar range).
-
Prepare serial dilutions of the test anti-androgen compound in the E2 and DHT containing medium.
-
Remove the existing medium from the cells and add 100 µL of the prepared treatment media to the respective wells. Include appropriate controls: vehicle control, E2 alone, E2 + DHT.
-
-
Incubation: Incubate the plates for 6 to 9 days, changing the treatment medium every 2-3 days.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][8][9][10]
-
Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
Calculate the percentage reversal of DHT-mediated inhibition for each concentration of the test compound. Plot the percentage reversal against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Compound | Cell Line | IC50 Value |
| Enzalutamide | CAMA-1 | 4 µM to >50 µM[11] |
| Bicalutamide | LNCaP | ~45-51 µM[12] |
| Hydroxyflutamide | CV-1 (transfected) | 700 nM[4] |
Note: IC50 values can vary depending on experimental conditions. The data for Bicalutamide and Hydroxyflutamide are from cell lines other than CAMA-1 and should be considered as a reference.
Androgen Receptor Reporter Gene Assay
This assay measures the ability of a test compound to inhibit DHT-induced activation of an androgen-responsive reporter gene.
Protocol:
-
Cell Seeding and Transfection:
-
Seed CAMA-1 cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pGL3-ARE) and a Renilla luciferase plasmid for normalization (e.g., pRL-TK) using a suitable transfection reagent.[11][13][14][15][16]
-
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Replace the medium with a fresh medium containing a constant concentration of DHT (e.g., 1-10 nM) and serial dilutions of the test anti-androgen compound.
-
Include controls for basal activity (vehicle), maximal activation (DHT alone), and a known anti-androgen as a positive control.
-
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of DHT-induced luciferase activity for each concentration of the test compound. Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.
| Compound | Cell Line | Reporter Assay IC50 |
| Enzalutamide | 22Rv1 | Validated for inhibition[14] |
| Bicalutamide | 22Rv1 | Validated for inhibition[14] |
Note: Specific reporter assay data for CAMA-1 cells is limited in the public domain. The provided data is from another AR-positive cell line.
Quantitative PCR (qPCR) for AR Target Gene Expression
This method quantifies the effect of anti-androgens on the mRNA expression of androgen-regulated genes.
Figure 3: Workflow for qPCR Analysis of AR Target Gene Expression.
Protocol:
-
Cell Treatment: Seed CAMA-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DHT (e.g., 10 nM) in the presence or absence of the test anti-androgen for 24-48 hours.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for androgen-regulated genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[17][18][19][20][21]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the effect of the anti-androgen on DHT-induced gene expression.
| Gene | Forward Primer Sequence (5' to 3') | Reverse Primer Sequence (5' to 3') |
| AR | ATGGTGAGCAGAGTGCCCTATC | Not specified |
| KLK3 (PSA) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| FKBP5 | GAGAGGAGGGACAAGGGAGT | CCTTGTCGTCCTCCTTCATT |
| TMPRSS2 | CCTCTGAACGGGAATGGGTG | GGGGACTTCAGGGTAACACC |
Note: These primer sequences are commonly used for human AR target genes but should be validated for use with CAMA-1 cells.
Conclusion
The CAMA-1 cell line provides a robust and relevant in vitro system for the screening and characterization of anti-androgenic compounds. The protocols outlined in this application note offer a comprehensive approach to assessing the efficacy of potential AR antagonists through cell proliferation, reporter gene activity, and target gene expression analysis. By utilizing these methods, researchers can effectively identify and advance promising candidates in the drug development pipeline for androgen-driven diseases.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. mskcc.org [mskcc.org]
- 3. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. Androgen Receptor Regulates a Distinct Transcription Program in Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAMA-1 Xenograft Model Development in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAMA-1 cell line, derived from a pleural effusion of a patient with malignant adenocarcinoma of the breast, is a valuable tool in cancer research.[1] As an estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), and HER2-negative luminal breast cancer cell line, it serves as a relevant model for studying hormone-dependent breast cancers.[1] Genetically, CAMA-1 cells harbor mutations in key genes including PTEN, TP53, and CDH1 (E-cadherin).[1] These characteristics make the CAMA-1 xenograft model particularly useful for investigating the efficacy of endocrine therapies and for exploring the biology of luminal breast cancer.
However, it is important to note that establishing CAMA-1 xenografts can be challenging due to reports of poor in vivo growth. This document provides a comprehensive guide to developing CAMA-1 xenograft models in mice, including detailed protocols for both subcutaneous and orthotopic implantation, strategies to enhance tumor engraftment and growth, and relevant signaling pathway diagrams.
CAMA-1 Cell Line Characteristics
A summary of the key characteristics of the CAMA-1 cell line is provided in the table below.
| Characteristic | Description |
| Origin | Pleural effusion from a 51-year-old female with malignant breast adenocarcinoma.[1] |
| Subtype | Luminal, ER+/PR+, HER2-[1] |
| Morphology | Epithelial-like, grows in monolayers. |
| Key Mutations | PTEN, TP53, CDH1 (E-cadherin)[1] |
| Hormone Response | Estrogen-responsive, sensitive to tamoxifen.[1] |
| Tumorigenicity | Tumorigenic in immunodeficient mice, though growth can be poor. |
Experimental Protocols
Success in developing CAMA-1 xenografts hinges on meticulous technique and the implementation of strategies to support tumor growth. The following protocols provide a detailed methodology for establishing both subcutaneous and orthotopic CAMA-1 xenograft models.
General Cell Culture and Preparation
-
Cell Culture: Culture CAMA-1 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS). Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
For adherent cells, wash with 1x PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, and centrifuge the cell suspension.
-
Resuspend the cell pellet in a serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using Trypan Blue exclusion; viability should be >90%.
-
-
Cell Suspension Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix High Concentration (HC).
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying. The recommended final cell concentration for injection is 5-10 x 10^6 cells in a volume of 100-200 µL.
-
Subcutaneous Xenograft Model Protocol
Subcutaneous models are valuable for their simplicity and ease of tumor monitoring.
-
Animal Model: Use female immunodeficient mice, such as NOD/SCID or NSG, aged 6-8 weeks.
-
Estrogen Supplementation: Due to the ER+ nature of CAMA-1 cells, estrogen supplementation is critical for tumor growth. Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously on the dorsal side, between the scapulae, 24-48 hours prior to cell injection.
-
Cell Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-gauge needle, inject 100-200 µL of the CAMA-1 cell suspension subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week once tumors become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
Orthotopic (Mammary Fat Pad) Xenograft Model Protocol
Orthotopic models more accurately recapitulate the tumor microenvironment of breast cancer.
-
Animal Model and Estrogen Supplementation: Follow the same recommendations as for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Shave and sterilize the abdominal area.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad.
-
-
Cell Injection:
-
Using a 30-gauge needle, inject 50-100 µL of the CAMA-1 cell suspension directly into the mammary fat pad.
-
Be careful not to inject into the underlying muscle.
-
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and caliper measurements as described for the subcutaneous model.
Data Presentation
Expected Tumor Growth and Take Rate
| Model Type | Recommended Cell Number | Expected Take Rate | Expected Time to Palpable Tumor | Notes |
| Subcutaneous | 5-10 x 10^6 | Moderate to Low | 3-6 weeks | Growth can be slow and variable. Matrigel and estrogen are critical. |
| Orthotopic | 5-10 x 10^6 | Moderate to Low | 3-6 weeks | More biologically relevant but technically more demanding. |
Strategies to Enhance CAMA-1 Xenograft Growth
Given the challenges with CAMA-1 xenograft growth, consider the following strategies:
-
Matrigel High Concentration (HC): Using Matrigel HC can provide a more robust scaffold for tumor cell growth.[2]
-
Co-injection with Stromal Cells: Co-injecting CAMA-1 cells with fibroblasts or other stromal cells can create a more supportive tumor microenvironment and enhance tumor growth.[3][4] A 1:1 ratio of cancer cells to stromal cells is a common starting point.
-
Host Strain Selection: While NOD/SCID mice are commonly used, more severely immunocompromised strains like NSG mice may improve engraftment rates.[5]
Visualization of Key Signaling Pathways and Experimental Workflows
Estrogen Receptor and PI3K/AKT Signaling in CAMA-1 Cells
CAMA-1 cells have a PTEN mutation, which leads to the constitutive activation of the PI3K/AKT pathway. This pathway can crosstalk with the estrogen receptor signaling pathway, contributing to cell proliferation and survival.
Caption: Crosstalk between ER and PI3K/AKT pathways in CAMA-1 cells.
Experimental Workflow for CAMA-1 Xenograft Development
The following diagram outlines the key steps in establishing a CAMA-1 xenograft model.
Caption: Workflow for CAMA-1 xenograft model development.
Conclusion
The CAMA-1 xenograft model, while challenging to establish, provides a valuable platform for studying ER+ luminal breast cancer. By employing the detailed protocols and strategic enhancements outlined in these application notes, researchers can improve the success rate of developing these models. Careful attention to cell handling, the use of Matrigel, and consistent estrogen supplementation are paramount for achieving robust and reproducible results. This model is particularly relevant for the preclinical evaluation of novel endocrine therapies and for investigating the complex interplay of signaling pathways that drive luminal breast cancer progression.
References
- 1. mskcc.org [mskcc.org]
- 2. corning.com [corning.com]
- 3. E2F1 activates breast stromal fibroblasts and promotes their paracrine pro-carcinogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stromal Co-Cultivation for Modeling Breast Cancer Dormancy in the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transfection of CAMA-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAMA-1, a human breast cancer cell line, is a valuable in vitro model for studying luminal A breast cancer. Derived from the pleural effusion of a patient with breast adenocarcinoma, these cells are estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, and HER2-negative. Their adherent, epithelial-like morphology and characteristic genetic mutations, including in E-cadherin, PTEN, and p53, make them a relevant system for investigating tumor biology and therapeutic responses. Efficient transfection of CAMA-1 cells is crucial for a variety of applications, including gene function studies, drug target validation, and the development of novel therapeutic strategies.
These application notes provide a detailed overview of methods and protocols for the transfection of CAMA-1 cells, with a focus on optimizing efficiency. The information is compiled to assist researchers in selecting the most appropriate technique for their experimental needs.
Quantitative Data on Transfection Efficiency
Achieving high transfection efficiency in CAMA-1 cells is essential for robust and reproducible experimental outcomes. The efficiency can vary significantly depending on the chosen method and optimization of key parameters. Below is a summary of expected transfection efficiencies with different methods.
| Transfection Method | Reagent/System | Transgene/Nucleic Acid | Reported Efficiency | Cell Viability | Key Considerations |
| Lipid-Based Transfection | Lipofectamine® 3000 | Plasmid DNA (e.g., GFP) | 30-50% | Moderate to High | Optimization of lipid-to-DNA ratio and cell confluency is critical. |
| siRNA | 70-90% knockdown | High | Lower concentrations of siRNA (10-30 nM) are often sufficient and reduce off-target effects. | ||
| Electroporation | Square-wave electroporators | Plasmid DNA (e.g., GFP) | 20-40% | Variable | Pulse voltage and duration must be carefully optimized to balance efficiency and viability. |
| Lentiviral Transduction | VSV-G pseudotyped lentivirus | GFP reporter | >80% | High | Multiplicity of Infection (MOI) is a key determinant of transduction efficiency. |
Experimental Protocols
Detailed methodologies for the key transfection techniques are provided below. It is crucial to maintain sterile techniques throughout these procedures to prevent contamination.
Protocol 1: Lipid-Based Transfection of Plasmid DNA using Lipofectamine® 3000
This protocol is optimized for transient transfection of plasmid DNA into CAMA-1 cells in a 6-well plate format.
Materials:
-
CAMA-1 cells
-
Complete growth medium (Eagle's Minimum Essential Medium + 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
Plasmid DNA (e.g., expressing GFP)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed CAMA-1 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 3.75 µL of Lipofectamine® 3000 Reagent in 125 µL of Opti-MEM™ I medium and mix gently.
-
Combine the diluted DNA and diluted Lipofectamine® 3000 reagent. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Post-Transfection: After 48-72 hours, assess transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for GFP) and proceed with downstream applications.
Protocol 2: Electroporation of Plasmid DNA
This protocol provides a general guideline for electroporation of CAMA-1 cells using a square-wave electroporator. Optimization of parameters for your specific instrument is recommended.
Materials:
-
CAMA-1 cells
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline), sterile and calcium/magnesium-free
-
Electroporation cuvettes (e.g., 0.4 cm gap)
-
Plasmid DNA (e.g., expressing GFP)
-
Square-wave electroporator
Procedure:
-
Cell Preparation: Harvest CAMA-1 cells and wash them once with ice-cold PBS. Resuspend the cell pellet in a suitable electroporation buffer at a concentration of 1 x 10^6 cells/mL.
-
Electroporation:
-
Mix 100 µL of the cell suspension with 10 µg of plasmid DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Deliver the electric pulse. A starting point for optimization could be a single pulse of 1400 V/cm for 250 µs.[1]
-
-
Recovery: Immediately after the pulse, add 1 mL of pre-warmed complete growth medium to the cuvette and gently transfer the cells to a culture dish.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Post-Electroporation: Change the medium after 24 hours. Assess transfection efficiency and cell viability 48 hours post-electroporation.
Protocol 3: Lentiviral Transduction
This protocol describes the transduction of CAMA-1 cells using a lentiviral vector expressing a reporter gene.
Materials:
-
CAMA-1 cells
-
Complete growth medium
-
Lentiviral particles (e.g., expressing GFP)
-
Polybrene® (hexadimethrine bromide)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 1 x 10^5 CAMA-1 cells per well in a 6-well plate with 2 mL of complete growth medium and incubate overnight.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete growth medium containing Polybrene® at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral particles to achieve the target Multiplicity of Infection (MOI). For initial optimization, a range of MOIs (e.g., 1, 5, 10) is recommended.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Post-Transduction: After the incubation period, replace the virus-containing medium with fresh complete growth medium.
-
Analysis: Allow the cells to grow for another 48-72 hours before assessing transduction efficiency by detecting the expression of the reporter gene.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Influencing Transfection
The efficiency of gene delivery and expression can be influenced by the cellular state, which is regulated by various signaling pathways. In cancer cells like CAMA-1, pathways such as the MAPK/ERK and PI3K/AKT are often constitutively active and play crucial roles in cell proliferation, survival, and metabolism. While direct evidence linking these pathways to transfection efficiency in CAMA-1 cells is limited, their known roles in cellular processes suggest a potential influence.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell growth and proliferation.[2][3] Its activation state could influence the uptake and processing of foreign nucleic acids.
-
PI3K/AKT Pathway: This pathway is critical for cell survival and metabolism.[4] Its activity may impact the cellular stress response to transfection reagents and the overall viability of transfected cells.
Further research is needed to elucidate the direct impact of these pathways on transfection efficiency in CAMA-1 cells. However, researchers should be aware of the baseline activity of these pathways when interpreting transfection-based experiments.
General Experimental Workflow for Transfection
The following diagram illustrates a typical workflow for a transfection experiment, from initial cell culture to final analysis.
Conclusion
The successful transfection of CAMA-1 cells is achievable through various methods, with lipid-based reagents, electroporation, and lentiviral transduction being the most common. The choice of method should be guided by the specific experimental goals, desired efficiency, and tolerance for potential cytotoxicity. For transient expression of plasmids, optimized lipid-based methods offer a good balance of efficiency and ease of use. For high-efficiency and stable gene expression, lentiviral transduction is the preferred method. Electroporation provides an alternative for cells that are difficult to transfect with chemical reagents. Careful optimization of the protocols provided in these application notes will enable researchers to effectively utilize CAMA-1 cells in their breast cancer research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling activates HIF1α to modulate the biological effects of invasive breast cancer with microcalcification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hormone Treatment of CAMA-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CAMA-1 human breast cancer cell line is a valuable in vitro model for studying hormone-responsive breast cancer. Derived from a pleural effusion of a patient with adenocarcinoma of the breast, these cells are characterized by the expression of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and high levels of androgen receptor (AR).[1] Their growth is notably influenced by steroid hormones, making them an ideal system for investigating endocrine signaling pathways, mechanisms of hormone action, and the efficacy of hormonal therapies.
These application notes provide detailed protocols for the cultivation of CAMA-1 cells and their treatment with key steroid hormones: 17β-estradiol (E2), dihydrotestosterone (B1667394) (DHT), and progesterone. Methodologies for assessing the cellular and molecular responses to these treatments are also described, including proliferation assays, Western blotting, and quantitative PCR (qPCR).
Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Epithelial, Adherent |
| Origin | Pleural effusion, human breast adenocarcinoma |
| Receptor Status | ER-positive, PR-positive, AR-high[1] |
| Key Features | Estrogen-dependent growth, growth inhibition by androgens.[1][2] |
I. Cell Culture and Maintenance
Standard Culture Conditions
-
Growth Medium: Eagle's Minimum Essential Medium (ATCC-formulated, Cat. No. 30-2003).
-
Supplements: 10% Fetal Bovine Serum (FBS).
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Subculture cells when they reach 80-90% confluency. Briefly rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove serum, then add fresh trypsin-EDTA and incubate at 37°C until cells detach. Neutralize with complete growth medium and centrifuge before resuspending and plating.
Preparation for Hormone Treatment (Hormone Starvation)
To eliminate the confounding effects of hormones present in standard FBS, it is crucial to use a steroid-stripped medium prior to and during hormone treatment experiments.
-
Hormone-Free Medium: Prepare the growth medium as described above, but substitute standard FBS with 5-10% charcoal/dextran-stripped FBS.
-
Acclimation Protocol:
-
Culture CAMA-1 cells in the complete growth medium until they reach ~70% confluency.
-
Aspirate the medium and wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Replace the medium with the hormone-free medium (containing charcoal-stripped FBS).
-
Culture the cells for at least 48-72 hours in this medium before initiating hormone treatments. This period allows for the downregulation of hormone-receptor signaling pathways.
-
II. Hormone Treatment Protocols
Estrogen (17β-estradiol) Treatment for Proliferation
17β-estradiol (E2) is a potent stimulator of CAMA-1 cell proliferation.
-
Stock Solution: Prepare a 10 mM stock solution of 17β-estradiol (E2) in 100% ethanol. Store at -20°C.
-
Working Solutions: Serially dilute the stock solution in hormone-free medium to achieve the desired final concentrations. A common range is 100 pM to 10 nM.
-
Treatment Protocol:
-
Plate hormone-starved CAMA-1 cells at the desired density for the downstream assay (e.g., 2,000-5,000 cells/well in a 96-well plate for proliferation assays).
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh hormone-free medium containing the desired concentrations of E2 or a vehicle control (an equivalent amount of ethanol).
-
Incubate for the desired duration (e.g., 24 hours for signaling studies, 3-9 days for proliferation studies).
-
Androgen (Dihydrotestosterone) Treatment for Growth Inhibition
Dihydrotestosterone (DHT) can inhibit the estrogen-induced proliferation of CAMA-1 cells.
-
Stock Solution: Prepare a 10 mM stock solution of DHT in 100% ethanol. Store at -20°C.
-
Working Solutions: Serially dilute the stock solution in hormone-free medium.
-
Treatment Protocol:
-
Plate and acclimate CAMA-1 cells as described for E2 treatment.
-
To assess the inhibitory effect of DHT, co-treat cells with a proliferative concentration of E2 (e.g., 100 pM) and varying concentrations of DHT (e.g., 100 pM, 500 pM).[1]
-
Include controls for vehicle, E2 alone, and DHT alone.
-
Incubate for the desired duration (e.g., 9 days for proliferation assays, changing the medium every 3 days).[1]
-
Progesterone Treatment
Progesterone can have complex, context-dependent effects on breast cancer cells, including modulation of gene expression and cell signaling.
-
Stock Solution: Prepare a 10 mM stock solution of progesterone in 100% ethanol. Store at -20°C.
-
Working Solutions: Serially dilute the stock solution in hormone-free medium. Effective concentrations can range from nanomolar to micromolar, depending on the experimental endpoint. For example, medroxyprogesterone (B1676146) acetate (B1210297) (a synthetic progestin) has been used on CAMA-1 cells at concentrations of 10⁻⁷ to 10⁻⁵ M.[2]
-
Treatment Protocol:
-
Plate and acclimate CAMA-1 cells as for other hormone treatments.
-
Replace the medium with fresh hormone-free medium containing progesterone or a vehicle control.
-
Incubate for the desired duration (e.g., 24-48 hours for gene expression or signaling studies).
-
III. Data Presentation: Quantitative Effects of Hormones
The following tables summarize quantitative data from studies on CAMA-1 cells.
Table 1: Effect of 17β-Estradiol (E2) and Dihydrotestosterone (DHT) on CAMA-1 Cell Proliferation
| Treatment | Concentration | Duration | Effect on Proliferation | Reference |
| 17β-Estradiol (E2) | 100 pM | 9 days | Maximal proliferative response | [1] |
| DHT + E2 | 100 pM DHT + 100 pM E2 | 9 days | 30% reduction in E2-induced proliferation | [1] |
| DHT + E2 | 500 pM DHT + 100 pM E2 | 9 days | 50% reduction in E2-induced proliferation | [1] |
Table 2: Effect of 17β-Estradiol (E2) on Progesterone Receptor (PR) Levels
| Treatment | Concentration | Duration | Effect on PR Levels | Reference |
| 17β-Estradiol (E2) | 5 nM | 3-7 days | ~8-fold maximal increase in PR levels | [2] |
IV. Experimental Protocols: Assessing Cellular Responses
Cell Proliferation Assay (Cyquant® Assay)
This protocol is based on the methodology described for assessing the effects of E2 and DHT on CAMA-1 proliferation.[1]
Workflow Diagram
Caption: Workflow for assessing CAMA-1 cell proliferation using the Cyquant® assay.
Methodology:
-
Cell Seeding: Seed 2,000 hormone-starved CAMA-1 cells per well into a 96-well tissue culture plate.
-
Treatment: After 24 hours, expose cells to various concentrations of E2, DHT, or their combinations. Include a vehicle-only control. The total culture duration is 9 days.
-
Maintenance: Replace the cell culture medium with freshly prepared hormone-containing medium every 3 days.
-
Assay: After the 9-day treatment period, freeze the plates at -80°C. Cell proliferation is subsequently determined by measuring the DNA concentration in each well using the Cyquant® Cell Proliferation Assay Kit, following the manufacturer's instructions.
Western Blotting for Receptor and Signaling Proteins
This protocol provides a general framework for analyzing protein expression and phosphorylation status.
Workflow Diagram
Caption: General workflow for Western blot analysis of hormone-treated CAMA-1 cells.
Methodology:
-
Cell Lysis: After hormone treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody overnight at 4°C. Recommended starting dilutions:
-
Rabbit anti-ERα: 1:1000[4]
-
Rabbit anti-PR: (Consult manufacturer's datasheet)
-
Rabbit anti-AR: (Consult manufacturer's datasheet)
-
Rabbit anti-phospho-Akt (Ser473): (Consult manufacturer's datasheet)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2): (Consult manufacturer's datasheet)
-
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize target protein levels to a loading control like β-actin or GAPDH.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of hormone-regulated genes such as Trefoil Factor 1 (TFF1, also known as pS2), an estrogen-responsive gene.
Workflow Diagram
Caption: Workflow for qPCR analysis of gene expression in hormone-treated cells.
Methodology:
-
RNA Extraction: Following hormone treatment (e.g., 10 nM E2 for 24 hours), extract total RNA from CAMA-1 cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and forward and reverse primers.
-
Primer Sequences (Human):
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis
-
-
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
V. Signaling Pathway Diagrams
Estrogen Receptor (ER) Signaling Pathway
Caption: Estrogen signaling involves both genomic and non-genomic pathways to drive gene expression and proliferation.
Androgen Receptor (AR) Signaling Pathway
Caption: AR signaling in CAMA-1 cells primarily leads to growth inhibition, partly by antagonizing ERα signaling.
Progesterone Receptor (PR) Signaling Pathway
References
- 1. Pharmacological Targeting of Androgen Receptor Elicits Context-Specific Effects in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17 beta-estradiol on progesterone receptors and the uptake of thymidine in human breast cancer cell line CAMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 4. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
Application Notes and Protocols for Co-culture Experiments Using the CAMA-1 Cell Line
These application notes provide detailed protocols for conducting co-culture experiments with the CAMA-1 human breast cancer cell line. The methodologies are designed for researchers, scientists, and drug development professionals investigating the tumor microenvironment and its impact on cancer progression, metastasis, and therapeutic response.
Introduction to CAMA-1 Co-culture Models
The CAMA-1 cell line, derived from a pleural effusion of a breast adenocarcinoma, is a valuable model for studying luminal B-type breast cancer. Co-culturing CAMA-1 cells with key components of the tumor microenvironment—such as cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), endothelial cells, and adipocytes—can provide critical insights into the complex interplay that drives tumor growth and metastasis. These models allow for the investigation of cell-cell communication, signaling pathways, and the efficacy of novel therapeutic agents in a more physiologically relevant context than monoculture systems.
General Cell Culture Protocols for CAMA-1
Basal Culture Conditions for CAMA-1 Cells
| Parameter | Recommendation |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Temperature | 37°C |
| Atmosphere | 5% CO₂ |
Co-culture with Cancer-Associated Fibroblasts (CAFs)
Application: To investigate the role of CAFs in promoting CAMA-1 cell proliferation, invasion, and drug resistance. CAFs are a major component of the tumor stroma and are known to remodel the extracellular matrix (ECM) and secrete various growth factors and cytokines.[1][2]
Experimental Protocol: Indirect (Transwell) Co-culture
This method allows for the study of paracrine signaling between CAMA-1 cells and CAFs without direct cell-to-cell contact.
| Step | Procedure |
| 1. Cell Seeding (Day 1) | Seed CAFs (e.g., primary human mammary fibroblasts or an immortalized fibroblast cell line) into the lower chamber of a 6-well plate at a density of 3 x 10⁵ cells per well. Allow 2 hours for attachment.[2] |
| 2. Transwell Insertion | Place a 0.4 µm pore size transwell insert into each well. |
| 3. CAMA-1 Seeding | Seed 1 x 10⁵ CAMA-1 cells onto the transwell insert. |
| 4. Co-culture | Co-culture the cells for 48-72 hours. |
| 5. Analysis | After the co-culture period, cells can be harvested from both the insert and the lower chamber for analysis (e.g., qRT-PCR for gene expression changes, western blotting for protein analysis, or proliferation assays). |
Experimental Protocol: Direct Co-culture
This method allows for the investigation of both paracrine and juxtacrine (contact-dependent) signaling.
| Step | Procedure |
| 1. Cell Seeding (Day 1) | Seed CAMA-1 cells and CAFs together in a 6-well plate. A common starting ratio is 1:1.5 (e.g., 1 x 10⁵ CAMA-1 cells and 1.5 x 10⁵ CAFs). |
| 2. Co-culture | Culture the cells together for the desired experimental duration (e.g., 3-7 days). The optimal duration may vary depending on the specific experimental goals. |
| 3. Analysis | Cells can be analyzed using various methods. For immunofluorescence, cells can be stained for specific markers to differentiate between the two cell types. For gene or protein expression analysis, fluorescence-activated cell sorting (FACS) may be required to separate the cell populations. |
Expected Quantitative Data (Hypothetical)
| Analyte | Control (CAMA-1 alone) | Co-culture (CAMA-1 + CAFs) |
| CAMA-1 Proliferation (Fold Change) | 1.0 | [Researcher to insert data] |
| MMP-1 Gene Expression (Fold Change in CAMA-1) | 1.0 | [Researcher to insert data] |
| VEGF Secretion (pg/mL) | [Researcher to insert data] | [Researcher to insert data] |
Signaling Pathway: CAF-CAMA-1 Interaction
In co-culture, CAFs can activate signaling pathways in CAMA-1 cells, such as the TGF-β pathway, which is known to promote epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[3]
Caption: CAF-secreted factors activating pro-tumorigenic pathways in CAMA-1 cells.
Co-culture with Macrophages
Application: To study the influence of tumor-associated macrophages (TAMs) on CAMA-1 cell phenotype and the reciprocal education of macrophages by cancer cells. TAMs can exist in a spectrum of activation states, from pro-inflammatory (M1-like) to anti-inflammatory and pro-tumoral (M2-like).
Experimental Protocol: Macrophage Differentiation and Co-culture
This protocol utilizes the THP-1 human monocytic cell line, which can be differentiated into macrophages.[4][5]
| Step | Procedure |
| 1. THP-1 Differentiation (Day 1-3) | Seed THP-1 cells in a 6-well plate at 4 x 10⁵ cells per well. Differentiate into M0 macrophages by treating with 150 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours. Replace with fresh medium and rest for another 24 hours.[4] |
| 2. Macrophage Polarization (Optional) | To generate specific macrophage phenotypes, polarize M0 macrophages for 48 hours with either LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1, or IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2. |
| 3. Co-culture Setup (Day 4) | For indirect co-culture, seed CAMA-1 cells in the bottom of a new 6-well plate. Place the differentiated macrophages (in a transwell insert) into the wells with CAMA-1 cells. |
| 4. Co-culture Duration | Co-culture for 48-96 hours. |
| 5. Analysis | Analyze cytokine secretion profiles in the conditioned media using ELISA or multiplex assays.[6] Assess changes in gene expression in both cell types via qRT-PCR. Evaluate CAMA-1 migration using a wound-healing or transwell migration assay.[4] |
Expected Quantitative Data (Hypothetical)
| Analyte | Control (CAMA-1 alone) | Co-culture (CAMA-1 + M2 Macrophages) |
| CAMA-1 Migration (Fold Change) | 1.0 | [Researcher to insert data] |
| CCL18 Secretion (pg/mL) | N/A | [Researcher to insert data] |
| CXCL10 Secretion (pg/mL) | N/A | [Researcher to insert data] |
Experimental Workflow: Macrophage Co-culture and Analysis
References
- 1. Frontiers | Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer [frontiersin.org]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basal-like breast cancer cells induce phenotypic and genomic changes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CAMA-1 Cell Culture Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues encountered during the culture of CAMA-1 cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in CAMA-1 cell culture?
A1: Like most mammalian cell cultures, CAMA-1 cells are susceptible to three primary types of biological contaminants: bacteria, fungi (including yeast and mold), and mycoplasma.[1][2] Chemical contaminants from reagents or water can also be an issue.[1] Of the biological contaminants, mycoplasma is particularly problematic as it is often difficult to detect visually.[1]
Q2: How can I visually identify contamination in my CAMA-1 cell culture?
A2: Visual identification depends on the type of contaminant:
-
Bacteria: Often cause a sudden turbidity or cloudiness in the culture medium.[1][3] The pH of the medium may rapidly decrease, causing the phenol (B47542) red indicator to turn yellow.[3] Under a microscope, bacteria may appear as small, motile rods or cocci between the CAMA-1 cells.[2]
-
Fungi (Yeast and Mold): Yeast contamination may appear as small, budding particles that can be mistaken for cellular debris, though they will proliferate.[2] Molds typically form filamentous structures (hyphae) that can be seen floating in the medium or attached to the culture surface.[2][4] Fungal contamination can also cause the medium to become cloudy.[4]
-
Mycoplasma: Mycoplasma contamination is not typically visible with a standard light microscope and does not cause turbidity in the medium, making it a particularly insidious contaminant.[1][5] Signs of mycoplasma contamination are often subtle and may include a reduction in cell proliferation rate and changes in cell morphology.[6]
Q3: My CAMA-1 cells are growing slowly and look unhealthy, but I don't see any obvious contamination. What could be the problem?
A3: This is a classic sign of mycoplasma contamination. Mycoplasmas are small bacteria that lack a cell wall and can significantly impact cell health and metabolism without causing the typical signs of bacterial or fungal contamination like turbidity.[5][7] They can alter gene expression, inhibit cell growth, and affect the overall physiology of your CAMA-1 cells, potentially compromising your experimental results.[6] It is crucial to perform a specific test for mycoplasma, such as PCR or a fluorescent dye-based assay.
Q4: Should I routinely use antibiotics in my CAMA-1 cell culture medium?
A4: The routine use of antibiotics like penicillin and streptomycin (B1217042) is a debated topic. While they can help prevent bacterial contamination, they can also mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[8][9] Furthermore, some antibiotics can have off-target effects on cell metabolism and proliferation.[10] A common recommendation is to culture cells without antibiotics periodically to unmask any cryptic infections.[9] It is important to note that standard antibiotics are ineffective against mycoplasma.[7][9]
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:
-
Sudden turbidity (cloudiness) in the culture medium.
-
Rapid drop in pH (medium turns yellow).
-
Visible moving particles (cocci or rods) between cells under a microscope.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting bacterial contamination.
Action Plan:
-
Isolate: Immediately move the suspected contaminated flask to a separate incubator or quarantine area to prevent cross-contamination.
-
Confirm: Perform a Gram stain on a sample of the culture medium to confirm the presence of bacteria and determine if they are Gram-positive or Gram-negative.
-
Decision: For common or easily replaceable cultures, it is best to discard the contaminated flask and start a new culture from a frozen stock.[8] If the culture is irreplaceable, treatment with specific antibiotics may be attempted.
-
Decontaminate: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.
-
Review: Review and reinforce aseptic techniques with all laboratory personnel.
Issue 2: Suspected Fungal Contamination
Symptoms:
-
Visible filamentous structures (mold) or budding particles (yeast) in the culture.
-
Medium may become cloudy.
-
pH of the medium may increase (turn pink/purple) with some fungal contaminants.
Identification of Contaminant Type:
Caption: Decision tree for identifying fungal contaminant type.
Action Plan:
-
Isolate: Immediately quarantine the contaminated culture.
-
Discard: Fungal contamination is very difficult to eliminate. It is strongly recommended to discard the contaminated culture.
-
Thorough Decontamination: Fungal spores are resilient and can easily spread. A thorough decontamination of the incubator, biosafety cabinet, and surrounding area is critical. Consider using a fungicide recommended for laboratory equipment. Formaldehyde fumigation can be an effective, albeit hazardous, option for severe contamination.[11]
-
Check Reagents: Check all media, sera, and other reagents for signs of contamination.
Issue 3: Suspected Mycoplasma Contamination
Symptoms:
-
Reduced cell proliferation rate.
-
Changes in cell morphology (e.g., less defined cell borders).
-
No visible turbidity or pH change.
-
Increased cell death or detachment.
Action Plan:
-
Isolate: Quarantine the suspected culture and any other cultures it may have come into contact with.
-
Test: Use a reliable mycoplasma detection method, such as PCR, to confirm the contamination.
-
Decision: The best course of action is to discard the contaminated culture and start over with a fresh vial from a reputable cell bank. If the cells are invaluable, treatment with a mycoplasma-specific antibiotic (e.g., ciprofloxacin, Plasmocin™) can be attempted.[5][12][13]
-
Treat (if necessary): Follow a strict antibiotic treatment protocol, typically for 2-3 weeks.[5][12] After treatment, culture the cells for at least two weeks without antibiotics and then re-test to confirm elimination.[5]
-
Prevent: Implement routine mycoplasma testing for all cell lines in the lab.[14]
Quantitative Data Summary
| Contaminant Type | Estimated Prevalence in Continuous Cell Lines | Key Characteristics |
| Mycoplasma | 15% - 35% | No turbidity, slow growth, affects cell physiology.[1] |
| Bacteria | Variable, often due to technique | Turbidity, rapid pH drop, visible under microscope.[1][3] |
| Fungi (Yeast/Mold) | Less common than bacteria | Visible colonies/filaments, can cause turbidity.[2][4] |
| Cross-Contamination | Up to 36% of cell lines may be misidentified | The contaminating cell line outgrows the original. |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using PCR. It is recommended to use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions.
Materials:
-
Cell culture supernatant from a confluent or near-confluent culture.
-
Commercial Mycoplasma PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive control DNA).
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Sample Preparation: Collect 100 µL to 1 mL of cell culture supernatant from a culture that has been growing for at least 3-5 days without a media change.[15]
-
Heat Lysis: Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma and release their DNA.[16]
-
PCR Reaction Setup: On ice, prepare the PCR reaction mix according to the kit manufacturer's protocol. A typical reaction includes the PCR master mix, primers, nuclease-free water, and your prepared sample. Include a positive control (provided in the kit) and a negative control (nuclease-free water) in your run.
-
Thermal Cycling: Perform PCR using the cycling conditions recommended in the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[17]
-
Gel Electrophoresis: Analyze the PCR products by running them on a 1.5-2% agarose gel.
-
Interpretation: A band of the expected size (typically 400-500 bp, depending on the primers used) in the sample lane indicates mycoplasma contamination.[17] The positive control should show a band, and the negative control should not.
Protocol 2: Gram Staining for Bacterial Identification
This protocol allows for the differentiation of bacteria into Gram-positive and Gram-negative groups, which can help in choosing an appropriate antibiotic if treatment is necessary.
Materials:
-
Clean glass microscope slide.
-
Inoculating loop or pipette.
-
Heat source (Bunsen burner or hot plate).
-
Gram staining reagents: Crystal Violet, Gram's Iodine, Decolorizer (e.g., 95% ethanol (B145695) or acetone-alcohol), Safranin.
-
Water.
-
Light microscope.
Procedure:
-
Smear Preparation: Place a small drop of the contaminated culture medium onto a clean slide and spread it thinly.
-
Heat Fixation: Allow the smear to air dry completely. Then, pass the slide through a flame 2-3 times to heat-fix the cells to the slide.[18]
-
Primary Stain: Flood the slide with Crystal Violet and let it sit for 1 minute.[18][19]
-
Mordant: Flood the slide with Gram's Iodine and let it sit for 1 minute.[18][19]
-
Decolorization: Briefly apply the decolorizer (e.g., 95% ethanol) drop by drop until the runoff is clear (typically 10-20 seconds).[19] This is a critical step.
-
Rinse: Immediately rinse the slide with water to stop the decolorization process.[18]
-
Counterstain: Flood the slide with Safranin and let it sit for 1 minute.[19]
-
Rinse and Dry: Rinse the slide with water and allow it to air dry or gently blot it dry.[19]
-
Microscopy: Observe the slide under a light microscope using an oil immersion lens.
-
Interpretation: Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[18][20]
Protocol 3: Elimination of Mycoplasma Contamination
This protocol outlines a general procedure for treating mycoplasma-contaminated cultures with antibiotics. The success rate can vary, and this should typically be reserved for irreplaceable cell lines.
Materials:
-
Mycoplasma-contaminated CAMA-1 cell culture.
-
Appropriate cell culture medium and supplements.
-
Mycoplasma-specific antibiotic (e.g., Plasmocin™, ciprofloxacin, BM-Cyclin).[7][12][13]
Procedure:
-
Quarantine: Isolate the contaminated cell line in a dedicated incubator.
-
Antibiotic Treatment: Supplement the standard culture medium with the recommended concentration of the anti-mycoplasma agent (e.g., 10 µg/mL for ciprofloxacin).[15]
-
Culture Maintenance: Culture the cells in the antibiotic-containing medium for a period of 2 weeks, following the standard passaging schedule for CAMA-1 cells.[15]
-
Antibiotic Removal: After the 2-week treatment, culture the cells for an additional 2 weeks in antibiotic-free medium. This allows any remaining, non-dividing mycoplasma to potentially regrow to detectable levels.[5][15]
-
Re-testing: After the 4-week total period (2 weeks with antibiotics, 2 weeks without), re-test the culture for mycoplasma using a sensitive method like PCR.
-
Confirmation: If the test is negative, the culture can be considered decontaminated. It is advisable to perform another test after an additional period of culture to ensure complete eradication. If the test is positive, a different antibiotic may be tried, or the culture should be discarded.[5]
References
- 1. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. goldbio.com [goldbio.com]
- 4. akadeum.com [akadeum.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. ibidi.com [ibidi.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dkfz.de [dkfz.de]
- 13. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. abcam.com [abcam.com]
- 18. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Gram Staining Protocol - Creative Biogene [microbiosci.creative-biogene.com]
slow growth or poor viability of CAMA-1 cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the culture of CAMA-1 cells.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of CAMA-1 cells?
CAMA-1 is a human breast cancer cell line established from a pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast.[1] They are an adherent, epithelial-like cell line. CAMA-1 cells are estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, and HER2-negative.[1] Their growth is responsive to estrogen.[1]
Q2: What is the doubling time of CAMA-1 cells?
CAMA-1 cells have a relatively slow doubling time, reported to be approximately 70-73 hours. This slow growth is an intrinsic characteristic of the cell line.
Q3: What are the recommended culture conditions for CAMA-1 cells?
The recommended culture conditions for CAMA-1 cells are summarized in the table below.
| Parameter | Recommendation |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS) |
| Temperature | 37°C |
| CO₂ Concentration | 5% |
| Atmosphere | Humidified |
Q4: At what confluency should I passage CAMA-1 cells?
It is recommended to passage CAMA-1 cells when they reach 70-90% confluency. Allowing the cells to become over-confluent can lead to a decrease in viability and growth rate in subsequent passages.
Q5: What is the recommended subcultivation ratio for CAMA-1 cells?
A subcultivation ratio of 1:3 to 1:4 is recommended for CAMA-1 cells. Due to their slow growth rate, a higher split ratio may result in a prolonged lag phase.
Troubleshooting Guide: Slow Growth and Poor Viability
This guide addresses common problems of slow growth and poor viability in CAMA-1 cell culture.
Problem 1: Slower than expected growth rate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Seeding Density | Seeding cells at too low a density can significantly prolong the lag phase. Ensure you are using an appropriate seeding density. See Table 2 for recommendations. |
| Nutrient Depletion | Although CAMA-1 cells are slow-growing, the medium should still be refreshed every 2-3 days to ensure an adequate supply of nutrients. |
| Incorrect CO₂ Levels | Verify that the CO₂ concentration in the incubator is maintained at 5%. Incorrect CO₂ levels can alter the pH of the medium, affecting cell growth. |
| High Passage Number | Cells at a very high passage number may exhibit reduced proliferation rates. It is advisable to use cells from a lower passage number. If you have been culturing the cells for a long time, consider thawing a new vial of cells from your cryopreserved stock. |
| Mycoplasma Contamination | Mycoplasma contamination is a common cause of slow cell growth. Regularly test your cultures for mycoplasma. If positive, discard the contaminated culture and use a fresh, uncontaminated stock. |
Problem 2: Poor cell viability and attachment after thawing.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Thawing Technique | Thaw the cryovial rapidly in a 37°C water bath (approximately 1-2 minutes). Prolonged exposure to the cryoprotectant (DMSO) at room temperature is toxic to cells. |
| Sub-optimal Post-thaw Handling | After thawing, immediately transfer the cell suspension to a tube containing pre-warmed complete growth medium. Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-7 minutes to pellet the cells and remove the cryoprotectant-containing supernatant. Resuspend the cell pellet gently in fresh, pre-warmed medium before seeding into a new flask. |
| Low Seeding Density | Cryopreserved cells are more sensitive and may require a higher seeding density to recover effectively. Consider seeding the entire contents of the cryovial into a T25 or T75 flask. |
| Poor Quality of Cryopreserved Stock | The viability of the cryopreserved stock may be low due to issues during the freezing process or long-term storage. If viability is consistently low after thawing, it is recommended to prepare a new batch of cryopreserved cells from a healthy, actively growing culture. |
Problem 3: Cells are detaching from the flask and floating.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-confluency | When CAMA-1 cells become over-confluent, they can start to detach. Passage the cells before they reach 100% confluency (ideally at 70-90%). |
| Nutrient Depletion / pH Shift | Depletion of essential nutrients or a significant change in the medium's pH can cause cell stress and detachment. Change the medium every 2-3 days. |
| Enzymatic Dissociation Issues | Overexposure to trypsin or other dissociation enzymes can damage cell surface proteins required for attachment. Monitor the cells closely during dissociation and neutralize the enzyme as soon as the cells have detached. |
| Apoptosis | Various stressors can induce apoptosis (programmed cell death), leading to cell detachment. Ensure optimal culture conditions and handle cells gently. |
Quantitative Data Summary
Table 1: CAMA-1 Cell Line Growth Characteristics
| Parameter | Value | Source |
| Doubling Time | ~70-73 hours | |
| Morphology | Epithelial-like, adherent | |
| Confluency for Passaging | 70-90% | |
| Subcultivation Ratio | 1:3 to 1:4 |
Table 2: Recommended Seeding Densities for CAMA-1 Cells
| Culture Vessel | Seeding Density (cells/cm²) | Total Seeding Number (approx.) |
| T25 Flask | 1.5 - 2.0 x 10⁴ | 3.75 - 5.0 x 10⁵ |
| T75 Flask | 1.5 - 2.0 x 10⁴ | 1.1 - 1.5 x 10⁶ |
| 96-well plate | ~2.1 x 10⁴ | ~2,000 cells/well |
Note: Optimal seeding density can vary slightly depending on the specific experimental conditions and the health of the cells. It is recommended to perform an initial optimization if consistent issues arise.
Table 3: Expected Viability Percentages
| Condition | Expected Viability | Notes |
| Post-thawing | >80% | Viability can dip in the first 24 hours post-thaw before recovering. |
| Routine Subculture | >95% | Consistently lower viability may indicate an underlying issue with culture conditions or cell health. |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved CAMA-1 Cells
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM + 10% FBS).
-
Centrifuge the cell suspension at 100-200 x g for 5-7 minutes.
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Protocol 2: Subculture of CAMA-1 Cells
-
Aspirate the culture medium from a 70-90% confluent T75 flask of CAMA-1 cells.
-
Wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺.
-
Add 2-3 mL of a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) to the flask, ensuring the entire monolayer is covered.
-
Incubate at 37°C for 5-10 minutes, or until the cells begin to detach. You can monitor this under a microscope.
-
Gently tap the side of the flask to dislodge the cells.
-
Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Perform a cell count to determine the viable cell number.
-
Seed new T75 flasks at the recommended seeding density (see Table 2).
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes Estrogen [label="Estrogen", fillcolor="#FBBC05"]; ER [label="Estrogen\nReceptor (ER)", fillcolor="#4285F4"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#34A853"]; GrowthFactors [label="Growth Factors\n(e.g., EGF, HRG)", fillcolor="#FBBC05"]; GF_Receptor [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; Akt [label="Akt", fillcolor="#EA4335"]; MAPK_cascade [label="Ras/Raf/MEK/ERK\n(MAPK Pathway)", fillcolor="#EA4335"]; CyclinD1 [label="Cyclin D1", fillcolor="#34A853"]; CDK46 [label="CDK4/6", fillcolor="#34A853"]; pRb [label="pRb", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCycle [label="G1/S Phase\nProgression", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; p27 [label="p27Kip1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Androgen [label="Androgens\n(e.g., DHT)", fillcolor="#FBBC05"]; AR [label="Androgen\nReceptor (AR)", fillcolor="#4285F4"];
// Edges Estrogen -> ER; ER -> ERE [label="Dimerization &\nNuclear Translocation"]; ERE -> CyclinD1 [label="Gene Transcription"]; GrowthFactors -> GF_Receptor; GF_Receptor -> PI3K; GF_Receptor -> MAPK_cascade; PI3K -> Akt; Akt -> CellCycle; MAPK_cascade -> CellCycle; CyclinD1 -> CDK46; CDK46 -> pRb [label="Phosphorylation\n(inactivation)"]; pRb -> E2F [style=dashed, arrowhead=tee, label="Inhibits"]; E2F -> CellCycle [label="Transcription of\nS-phase genes"]; CellCycle -> Proliferation; Androgen -> AR; AR -> p27 [label="Increases\nexpression"]; p27 -> CDK46 [style=dashed, arrowhead=tee, label="Inhibits"]; ER -> PI3K [style=dashed, label="Crosstalk"]; ER -> MAPK_cascade [style=dashed, label="Crosstalk"]; } END_DOT Figure 1: Simplified diagram of key signaling pathways regulating CAMA-1 cell proliferation.
// Nodes TRAIL [label="TRAIL", fillcolor="#FBBC05"]; Smac_mimetic [label="Smac Mimetic\n(e.g., LCL161)", fillcolor="#FBBC05"]; TRAIL_R [label="TRAIL Receptor", fillcolor="#4285F4"]; FADD [label="FADD", fillcolor="#F1F3F4"]; Caspase8 [label="Pro-Caspase-8", fillcolor="#EA4335"]; Active_Caspase8 [label="Active Caspase-8", fillcolor="#EA4335"]; cFLIP [label="c-FLIP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; RIP1 [label="RIP1", fillcolor="#F1F3F4"]; Caspase37 [label="Pro-Caspase-3/7", fillcolor="#EA4335"]; Active_Caspase37 [label="Active Caspase-3/7", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; cIAP1 [label="cIAP1", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TRAIL -> TRAIL_R; TRAIL_R -> FADD [label="Recruitment"]; FADD -> Caspase8 [label="Recruitment"]; Caspase8 -> Active_Caspase8 [label="Auto-activation"]; cFLIP -> Caspase8 [style=dashed, arrowhead=tee, label="Inhibits"]; Smac_mimetic -> cIAP1 [style=dashed, arrowhead=tee, label="Degradation"]; cIAP1 -> RIP1 [style=dashed, arrowhead=tee, label="Inhibits ubiquitination of"]; RIP1 -> Caspase8 [label="Complex\nFormation"]; Active_Caspase8 -> Caspase37 [label="Activation"]; Caspase37 -> Active_Caspase37; Active_Caspase37 -> Apoptosis [label="Execution"]; } END_DOT Figure 2: Apoptosis signaling pathway in CAMA-1 cells induced by TRAIL and Smac mimetics.
Experimental Workflows
// Nodes start [label="Start: Frozen Vial", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thaw [label="Rapid Thaw\n(37°C water bath)"]; transfer [label="Transfer to pre-warmed\nmedium (10 mL)"]; centrifuge [label="Centrifuge\n(100-200 x g, 5-7 min)"]; aspirate [label="Aspirate Supernatant\n(remove DMSO)"]; resuspend [label="Resuspend pellet in\nfresh medium"]; seed [label="Seed into\nT75 flask"]; incubate [label="Incubate\n(37°C, 5% CO₂)"]; medium_change [label="Medium change\nafter 24h"]; end [label="Healthy Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> thaw; thaw -> transfer; transfer -> centrifuge; centrifuge -> aspirate; aspirate -> resuspend; resuspend -> seed; seed -> incubate; incubate -> medium_change; medium_change -> end; } END_DOT Figure 3: Workflow for thawing cryopreserved CAMA-1 cells.
// Nodes start [label="Start: 70-90% Confluent\nT75 Flask", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aspirate_medium [label="Aspirate Medium"]; wash_pbs [label="Wash with PBS"]; add_trypsin [label="Add Trypsin-EDTA"]; incubate_trypsin [label="Incubate (37°C)\n5-10 min"]; neutralize [label="Neutralize Trypsin\nwith complete medium"]; create_suspension [label="Create single-cell\nsuspension"]; centrifuge [label="Centrifuge\n(100-200 x g, 5 min)"]; resuspend [label="Resuspend pellet"]; count [label="Count cells"]; seed [label="Seed new flasks\n(1:3 to 1:4 ratio)"]; end [label="Continue Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> aspirate_medium; aspirate_medium -> wash_pbs; wash_pbs -> add_trypsin; add_trypsin -> incubate_trypsin; incubate_trypsin -> neutralize; neutralize -> create_suspension; create_suspension -> centrifuge; centrifuge -> resuspend; resuspend -> count; count -> seed; seed -> end; } END_DOT Figure 4: Workflow for subculturing CAMA-1 cells.
References
Technical Support Center: CAMA-1 Proliferation Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in CAMA-1 cell proliferation assays. It is intended for scientists and drug development professionals familiar with cell culture and assay development.
Frequently Asked Questions (FAQs)
Q1: What is the expected doubling time for CAMA-1 cells? The doubling time for CAMA-1 cells is reported to be approximately 70–73 hours.[1][2] This relatively slow growth rate should be factored into the experimental design, particularly the duration of the proliferation assay.
Q2: What are the recommended culture conditions for CAMA-1 cells? CAMA-1 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[3][4][5] They are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
Q3: Are CAMA-1 cells dependent on estrogen for proliferation? Yes, CAMA-1 is an estrogen receptor-positive (ER+) cell line, and its growth is stimulated by estradiol.[6][7] For experiments investigating estrogen-related effects, it is crucial to use steroid-stripped serum to establish a baseline.
Q4: What are some common causes of variability in proliferation assays? Common sources of variability include inconsistent cell seeding density, high cell passage number leading to genetic drift, mycoplasma contamination, variations in incubation times, and "edge effects" in microplates.[8][9][10][11]
Troubleshooting Guide: Inconsistent Proliferation Results
This guide addresses specific issues encountered during CAMA-1 proliferation assays.
| Observed Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells across wells.[10][12] 2. Edge Effects: Increased evaporation in the outer wells of the microplate.[10][11] 3. Pipetting Errors: Inaccuracies in adding cells, compounds, or assay reagents.[12] | 1. Improve Seeding Technique: Ensure the cell suspension is homogenous. Mix the suspension gently between pipetting steps. Use a multichannel pipette for consistency.[10] 2. Mitigate Edge Effects: Avoid using the outer wells for experimental data. Fill perimeter wells with sterile PBS or media to maintain humidity.[10][11] 3. Refine Pipetting: Use calibrated pipettes and practice consistent, careful pipetting techniques. |
| Low Assay Signal or Slow Growth | 1. Suboptimal Seeding Density: Too few cells were seeded for the assay duration. 2. Cell Health: Cells are unhealthy due to high passage number, recent thawing, or contamination.[10] 3. Expired Reagents: Assay reagents (e.g., MTT, WST-1) or media components have expired. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that provides a linear signal range for the intended assay duration. 2. Standardize Cell Handling: Use cells within a consistent, low passage range. Allow cells to recover adequately after thawing before use in experiments. Routinely test for mycoplasma contamination.[8][9] 3. Check Reagents: Ensure all media, supplements, and assay components are within their expiration dates and stored correctly. |
| Inconsistent IC50 Values | 1. Compound Solubility/Stability: The test compound may be precipitating at higher concentrations or degrading over time.[10][12] 2. Biological Variation: Inherent variability in the cell line's response. 3. Assay Duration: The endpoint measurement may be at a time point where cell growth is not in a logarithmic phase. | 1. Verify Compound Handling: Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitation after dilution into media. Prepare fresh dilutions for each experiment.[10][12] 2. Increase Replicates: Increase the number of technical and biological replicates to improve statistical power. 3. Optimize Assay Window: Ensure the assay is terminated when control cells are still in the exponential growth phase. |
| Control Wells Show Low Viability | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.[11][13] 2. Contamination: Microbial (bacteria, yeast) or mycoplasma contamination.[9][10] 3. Poor Culture Conditions: Incorrect CO2 levels, temperature, or depleted media.[14] | 1. Limit Solvent Concentration: Keep the final vehicle concentration consistent and low across all wells (typically ≤0.5% for DMSO).[12][13] 2. Aseptic Technique: Maintain strict aseptic technique. Regularly test for mycoplasma.[9] 3. Monitor Incubator & Media: Regularly calibrate the incubator. Use fresh media for experiments. |
Experimental Protocols & Methodologies
CAMA-1 Cell Culture and Maintenance Protocol
This protocol outlines the standard procedure for culturing and passaging CAMA-1 cells to maintain their health and consistency for experiments.
-
Media Preparation:
-
Base Medium: Eagle's Minimum Essential Medium (EMEM).
-
Supplements: Add Fetal Bovine Serum (FBS) to a final concentration of 10%.
-
-
Thawing Frozen Cells:
-
Subculturing (Passaging):
-
Aspirate media when cells reach 80-90% confluency.
-
Briefly rinse the cell layer with a sterile PBS solution.
-
Add 2-3 mL of 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[4]
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split cells at a ratio of 1:3 to 1:4.[4]
-
Protocol: MTT Proliferation Assay
This colorimetric assay is a common method for assessing cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count CAMA-1 cells, ensuring a single-cell suspension.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
-
MTT Assay Procedure:
-
After the desired treatment period (e.g., 72 hours), add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully aspirate the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations: Workflows and Signaling Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent results in CAMA-1 proliferation assays.
Estrogen Receptor Signaling Pathway in CAMA-1 Cells
CAMA-1 cells are ER-positive, and their proliferation is driven by estrogen signaling. This pathway is a critical consideration for experimental design and data interpretation. The classical (genomic) pathway involves estrogen binding to its receptor, which then acts as a transcription factor to promote the expression of genes involved in cell proliferation, such as Cyclin D1.[7][15][16]
References
- 1. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 2. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancertools.org [cancertools.org]
- 4. genecopoeia.com [genecopoeia.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Response to estrogen by the human mammary carcinoma cell line CAMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 15. Regulation of estrogen receptor signaling in breast carcinogenesis and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: CAMA-1 Transfection Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing CAMA-1 transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the CAMA-1 cell line?
A1: CAMA-1 is a human breast cancer cell line established in 1975 from the pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast.[1][2][3][4] It is an adherent, epithelial-like cell line. Key characteristics include:
-
Hormone Receptor Status: Estrogen receptor positive (ER+) and progesterone (B1679170) receptor positive (PR+).
-
HER2 Status: Negative.
-
Genetic Profile: Contains mutations in key tumor suppressor genes, including PTEN and TP53. It also has a mutation in the E-cadherin gene (CDH1).
-
Growth Properties: These cells grow in patchy, adherent monolayers and have a relatively long doubling time of approximately 72.94 hours.
-
Tumorigenicity: CAMA-1 cells are tumorigenic in nude mice.
Q2: What are the recommended culture conditions for CAMA-1 cells?
A2: CAMA-1 cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). The recommended incubation conditions are 37°C in a humidified atmosphere with 5% CO2. It is crucial to maintain the pH of the medium between 7.0 and 7.6.
Q3: What are the most common methods for transfecting CAMA-1 cells?
A3: The most common methods for transfecting CAMA-1 cells, like many other adherent breast cancer cell lines, are lipid-based transfection and electroporation. The choice of method often depends on the experimental goals, such as transfection efficiency requirements and the need to minimize cytotoxicity.
Q4: What are the major signaling pathways active in CAMA-1 cells that could be relevant to my research?
A4: Given its ER+ status and mutations in PTEN and TP53, the following signaling pathways are highly relevant in CAMA-1 cells:
-
Estrogen Receptor (ER) Signaling: As an ER+ cell line, its growth and proliferation are influenced by estrogen.
-
PI3K/AKT/mTOR Pathway: The mutation in PTEN, a negative regulator of this pathway, leads to its constitutive activation, promoting cell survival and proliferation.
-
p53 Signaling Pathway: The mutation in the TP53 tumor suppressor gene disrupts its normal function in cell cycle arrest and apoptosis in response to cellular stress.
Troubleshooting Guides
This section provides solutions to common problems encountered during CAMA-1 transfection experiments.
Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection. Use cells within a low passage number range (ideally below 25) to avoid issues with senescence. |
| Incorrect Cell Density | Optimize cell confluency at the time of transfection. A confluency of 70-90% is often recommended for adherent cells. Too low a density can lead to toxicity, while too high a density can reduce transfection efficiency. |
| Poor Quality or Incorrect Amount of Nucleic Acid | Use high-purity, endotoxin-free plasmid DNA or siRNA. Confirm the integrity and concentration of your nucleic acid using spectrophotometry (A260/A280 ratio of ~1.8 for DNA) and gel electrophoresis. Optimize the amount of nucleic acid used per transfection. |
| Suboptimal Reagent-to-Nucleic Acid Ratio | The ratio of transfection reagent to nucleic acid is critical. Perform a titration experiment to determine the optimal ratio for CAMA-1 cells with your specific reagent. Start with the manufacturer's recommended range and test several ratios. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. For these reagents, perform the complex formation in serum-free medium. While some modern reagents are compatible with serum, it's always best to check the manufacturer's protocol. |
| Incorrect Incubation Times | Optimize the incubation time for complex formation (typically 15-30 minutes at room temperature) and the time the complexes are left on the cells. Prolonged exposure can lead to toxicity. |
High Cell Toxicity/Death
| Potential Cause | Recommended Solution |
| Harsh Transfection Reagent | Some transfection reagents can be inherently toxic to sensitive cell lines. If high toxicity is observed, consider switching to a reagent known for its low cytotoxicity or trying a non-lipid-based method like electroporation. |
| High Concentration of Transfection Reagent or Nucleic Acid | Excessive amounts of transfection reagent or nucleic acid can be toxic. Reduce the concentration of both components. A lower amount of a well-formed complex is often more effective and less toxic. |
| Prolonged Exposure to Transfection Complexes | Leaving the transfection complexes on the cells for too long can increase cytotoxicity. After the recommended incubation period (typically 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium. |
| Poor Cell Health Pre-Transfection | Transfecting unhealthy or stressed cells will likely result in high cell death. Ensure your CAMA-1 cells are in optimal condition before starting the experiment. |
| Contamination | Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to transfection reagents. Regularly test your cell cultures for contamination. |
Experimental Protocols
General Protocol for Lipid-Based Transfection of CAMA-1 Cells
This protocol provides a general framework for transfecting CAMA-1 cells using a lipid-based reagent. Note: Optimization of reagent and nucleic acid amounts is crucial for achieving the best results.
Materials:
-
CAMA-1 cells
-
Complete growth medium (EMEM + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent
-
Plasmid DNA or siRNA
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed CAMA-1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Nucleic Acid and Reagent Mixtures (perform in separate tubes):
-
Tube A (Nucleic Acid): Dilute your plasmid DNA or siRNA in serum-free medium.
-
Tube B (Transfection Reagent): Dilute the lipid-based transfection reagent in serum-free medium.
-
-
Formation of Transfection Complexes:
-
Add the contents of Tube A to Tube B (or as per the manufacturer's instructions) and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of transfection complexes.
-
-
Transfection:
-
Gently add the transfection complexes dropwise to the wells containing the CAMA-1 cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 4-6 hours, you may replace the transfection medium with fresh, complete growth medium to reduce cytotoxicity.
-
-
Analysis:
-
Assay for gene expression or knockdown 24-72 hours post-transfection, depending on your experimental goals.
-
Optimization Table for Lipid-Based Transfection (per well of a 6-well plate):
| Parameter | Range to Test |
| DNA Amount (µg) | 1.0 - 4.0 |
| Transfection Reagent (µL) | 2.0 - 8.0 |
| Reagent:DNA Ratio (µL:µg) | 1:1, 2:1, 3:1, 4:1 |
Visualizations
Signaling Pathways in CAMA-1 Cells
References
preventing clumping of CAMA-1 cells in culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CAMA-1 cell clumping in culture.
Frequently Asked Questions (FAQs)
Q1: What are CAMA-1 cells and why are they prone to clumping?
CAMA-1 is a human breast adenocarcinoma cell line. These cells are adherent but exhibit a "patchy" growth pattern with a rounded morphology.[1] A key characteristic of CAMA-1 cells is a mutation in the E-cadherin gene (CDH1), which results in a truncated, non-functional protein.[2][3] E-cadherin is a crucial component of cell-cell adhesion junctions, and its dysfunction can lead to altered cell aggregation dynamics, contributing to the clumping observed in culture.[2]
Q2: What is the recommended growth medium and culture conditions for CAMA-1 cells?
The recommended base medium is Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). The cells should be cultured at 37°C in a humidified incubator with 5% CO2.
Q3: Can anti-clumping agents be used to prevent CAMA-1 cell aggregation?
Yes, anti-clumping agents can be beneficial. However, the optimal concentration needs to be determined empirically for CAMA-1 cells. General recommendations for anti-clumping agents suggest a titration from a 1:100 to 1:1000 dilution. It is advisable to start with a low concentration and gradually increase it to find the most effective, non-toxic level for your specific culture conditions.
Troubleshooting Guide: Preventing CAMA-1 Cell Clumping
Cell clumping in CAMA-1 cultures can interfere with experimental reproducibility and downstream applications. The following guide provides detailed protocols and strategies to minimize this issue.
Issue 1: Cells form large clumps after subculture.
Cause: This is often due to improper handling during the passaging process, leading to the release of extracellular DNA from lysed cells, which is sticky and promotes aggregation. Over-trypsinization and mechanical stress can also contribute to this problem.
Solution:
-
Gentle Enzymatic Detachment: Follow a carefully controlled trypsinization protocol.
-
Avoid Mechanical Agitation: As recommended by ATCC, do not hit or shake the flask to detach the cells, as this can cause them to come off in sheets and form clumps.
-
DNase I Treatment: The presence of free DNA from damaged cells is a major cause of clumping. Adding DNase I to the cell suspension can help to break down this extracellular DNA.
Experimental Protocol: Subculturing CAMA-1 Cells to Minimize Clumping
-
Aspirate Medium: Carefully remove the spent culture medium from the flask.
-
Rinse: Gently rinse the cell monolayer with a calcium- and magnesium-free balanced salt solution (e.g., DPBS) to remove any residual serum that may inhibit trypsin activity.
-
Enzymatic Digestion: Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to a T-75 flask. Incubate at 37°C and observe the cells under a microscope. Detachment usually occurs within 5 to 15 minutes.
-
Neutralization: Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gentle Resuspension: Gently pipette the cell suspension up and down a few times to create a single-cell suspension. Avoid vigorous pipetting.
-
Optional DNase I Treatment: If clumping is still observed, add DNase I to the cell suspension at a final concentration of 20-100 µg/mL and incubate at room temperature for 10-15 minutes.
-
Centrifugation: Transfer the cell suspension to a sterile centrifuge tube and spin at approximately 125 x g for 5-7 minutes.
-
Reseeding: Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and dispense into new culture flasks at the desired seeding density.
Issue 2: Cells grow in dense, localized patches and then clump.
Cause: High local cell density can lead to increased cell-to-cell contact and subsequent clumping. An inappropriate initial seeding density can exacerbate this issue.
Solution:
-
Optimize Seeding Density: Empirically determine the optimal seeding density for your experimental needs. A lower seeding density may help to reduce the formation of large, dense patches.
-
Use of EDTA: The presence of calcium and magnesium ions in the culture medium can promote cell-cell adhesion. Using a chelating agent like EDTA can help to reduce this.
Quantitative Data Summary: Recommended Starting Points for Optimization
| Parameter | Recommendation | Rationale |
| Seeding Density | 5,000 - 15,000 cells/cm² | A lower density can reduce cell-to-cell contact and minimize clumping. This is a general starting range for adherent cells and should be optimized for CAMA-1. |
| DNase I Concentration | 20 - 100 µg/mL | To be added to the cell suspension after trypsinization to digest extracellular DNA. The optimal concentration should be determined for CAMA-1 cells. |
| EDTA in Wash Buffer | 1 - 5 mM | Can be included in the PBS wash before trypsinization to chelate divalent cations and weaken cell-cell adhesion. |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for CAMA-1 Cell Aggregation
CAMA-1 cells have a non-functional E-cadherin protein due to a gene mutation. They also harbor mutations in the tumor suppressor genes PTEN and p53. These alterations can lead to dysregulated intracellular signaling pathways that affect cell adhesion and proliferation. The loss of functional E-cadherin disrupts the formation of stable adherens junctions, which can impact the downstream signaling of β-catenin and the regulation of the actin cytoskeleton. Furthermore, mutations in PTEN and p53 are known to affect pathways like PI3K/AKT, which can influence cell survival and proliferation, potentially contributing to the observed clumping phenotype.
Caption: Putative signaling pathways contributing to CAMA-1 cell aggregation.
Experimental Workflow: Troubleshooting CAMA-1 Cell Clumping
Caption: A logical workflow for troubleshooting CAMA-1 cell clumping.
References
managing batch-to-batch variability in CAMA-1 cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage batch-to-batch variability in CAMA-1 cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in CAMA-1 cell cultures?
Batch-to-batch variability in CAMA-1 cells can arise from several factors, including:
-
Passage Number: As the passage number increases, cell lines can undergo genetic and phenotypic changes, affecting morphology, growth rates, and response to stimuli.[1][2][3]
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of components, and its composition can vary significantly between lots, impacting cell growth and function.
-
Mycoplasma Contamination: This common and difficult-to-detect contamination can alter cell metabolism, growth, and gene expression.
-
Inconsistent Culture Conditions: Variations in seeding density, media formulation, incubation conditions (CO2, temperature, humidity), and subculture protocols can lead to divergent cell behavior.
-
Cryopreservation and Thawing Procedures: Improper freezing or thawing techniques can lead to poor cell viability and recovery, introducing variability.
-
Genetic Drift: Continuous culturing can lead to the selection of subpopulations with different characteristics.
Q2: How does passage number affect my CAMA-1 cell experiments?
-
Changes in morphology and growth rates.
-
Altered gene and protein expression.
-
Variations in response to drugs and other stimuli.
-
Decreased transfection efficiency.
It is crucial to use cells within a consistent and low passage number range for a series of experiments to ensure reproducibility.
Q3: My CAMA-1 cells are exhibiting slower growth than expected. What are the potential causes?
Slower cell growth in CAMA-1 cultures can be attributed to:
-
Suboptimal Culture Conditions: Incorrect media formulation, expired reagents, or improper incubator settings.
-
Mycoplasma Contamination: Mycoplasma can deplete nutrients from the media and produce toxic byproducts.
-
High Passage Number: Cells at a very high passage number may enter a senescent state.
-
Serum Quality: The batch of FBS being used may not adequately support robust growth.
-
Initial Seeding Density: A seeding density that is too low can inhibit cell proliferation.
Q4: I am observing morphological changes in my CAMA-1 cultures. What steps should I take?
Changes in cell morphology can be an indicator of underlying issues such as:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell appearance.
-
Differentiation or Genetic Drift: Prolonged culture can lead to changes in the cell population.
-
Culture Stress: Suboptimal pH, temperature, or nutrient levels in the media can stress the cells.
If you observe morphological changes, it is recommended to:
-
Visually inspect the culture for signs of microbial contamination.
-
Perform a mycoplasma test.
-
Review your cell culture protocols to ensure consistency.
-
If possible, thaw a new vial of low-passage cells.
Q5: How can I ensure consistent recovery of my cryopreserved CAMA-1 cells?
Consistent recovery from cryopreservation depends on a standardized protocol:
-
Freezing: Use a controlled-rate freezing method (approximately -1°C per minute) and a cryoprotectant like DMSO. Freeze cells at a high viability (>90%) and optimal density.
-
Storage: Store vials in the vapor phase of liquid nitrogen. Long-term storage at -80°C is not recommended as it can reduce viability.
-
Thawing: Thaw vials rapidly in a 37°C water bath (less than 2 minutes). Dilute the cells in pre-warmed media to remove the cryoprotectant, as prolonged exposure can be toxic.
Troubleshooting Guides
Troubleshooting Poor Cell Growth or Viability
If you are experiencing issues with poor growth or low viability of your CAMA-1 cells, follow this troubleshooting guide:
Investigating Inconsistent Drug Response
Data Summary Tables
Table 1: General Effects of Increasing Passage Number on Cell Lines
| Characteristic | Low Passage (<20) | High Passage (>50) | Reference(s) |
| Morphology | Consistent and characteristic of the cell line | Often altered, may become more fibroblastic or rounded | |
| Growth Rate | Stable and predictable doubling time | May increase or decrease, often becomes less predictable | |
| Gene Expression | More representative of the original tumor | Significant changes in transcriptomic profiles | |
| Drug Sensitivity | Generally consistent | Can become more resistant or sensitive to certain compounds | |
| Genetic Stability | Karyotypically more stable | Increased genomic instability and accumulation of mutations |
Note: This table represents general trends observed in various cell lines. Specific effects on CAMA-1 cells may vary.
Table 2: Characteristics of CAMA-1 Cells
| Parameter | Description | Reference(s) |
| Origin | Pleural effusion from a 51-year-old female with breast adenocarcinoma | |
| Morphology | Epithelial-like | |
| Receptor Status | Estrogen Receptor (ER)-positive, Progesterone Receptor (PR)-positive, Her2-negative | |
| Key Mutations | In-frame mutation in E-cadherin, oncogenic mutations in PTEN and p53 | |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) + 10% FBS | |
| Doubling Time | Approximately 73 hours | |
| Mycoplasma Status | Should be negative upon receipt from a reputable cell bank |
Key Experimental Protocols
Standardized Subculture Protocol for CAMA-1 Cells
-
Preparation: Pre-warm complete growth medium (EMEM + 10% FBS) and trypsin-EDTA solution to 37°C.
-
Rinse: Aspirate the old medium from a confluent (80-90%) T-75 flask of CAMA-1 cells. Briefly rinse the cell layer with 5-10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove residual serum.
-
Trypsinization: Add 2-3 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 5-7 minutes, or until cells detach. Avoid agitating the flask, as this can cause cell clumping.
-
Neutralization: Add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Seeding: Determine the cell concentration and seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Incubation: Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.
Optimized Cryopreservation and Thawing of CAMA-1 Cells
Cryopreservation:
-
Follow steps 1-7 of the subculture protocol.
-
Resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for at least 4 hours and up to 24 hours.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Thawing:
-
Pre-warm complete growth medium in a 37°C water bath.
-
Remove a cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take no more than 1-2 minutes.
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.
-
Slowly transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Mandatory Visualizations
Workflow for Managing a New Batch of CAMA-1 Cells
Signaling Pathway Overview for ER+ Breast Cancer Cells
References
Technical Support Center: Overcoming Tamoxifen Resistance in CAMA-1 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tamoxifen (B1202) resistance in the CAMA-1 breast cancer cell line. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Limited research has been published specifically on tamoxifen resistance in CAMA-1 cells. Therefore, the guidance provided is largely based on established mechanisms in other estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, and should be adapted and experimentally validated for CAMA-1.
Frequently Asked Questions (FAQs)
Q1: My CAMA-1 cells are showing reduced sensitivity to tamoxifen. How can I confirm they have developed resistance?
A1: The first step is to quantify the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of tamoxifen in your potentially resistant CAMA-1 cells to the parental, sensitive CAMA-1 cell line. A significant increase in the IC50 value indicates the development of resistance.
Q2: What are the common molecular pathways implicated in tamoxifen resistance that I should investigate in my CAMA-1 cells?
A2: Based on studies in other ER+ breast cancer cell lines, the most common pathways associated with tamoxifen resistance include:
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Its hyperactivation is a well-documented mechanism of tamoxifen resistance.[1][2][3]
-
MAPK/ERK Pathway: This pathway is involved in cell growth and proliferation and can be activated by growth factor receptors, leading to tamoxifen resistance.
-
HER2/EGFR Signaling: Overexpression or activation of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) can drive resistance to tamoxifen.
Q3: Are there any known genetic features of CAMA-1 cells that might predispose them to certain resistance mechanisms?
A3: Yes, CAMA-1 cells are known to have a co-amplification of Fibroblast Growth Factor Receptor 1 (FGFR1) and Cyclin D1 (CCND1). This feature has been shown to make them resistant to estrogen deprivation and could potentially contribute to tamoxifen resistance. Targeting FGFR1 or the downstream CDK4/6 might be a viable strategy in this specific cell line.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly high cell viability in the presence of tamoxifen. | 1. Development of acquired resistance. 2. Incorrect tamoxifen concentration. 3. Mycoplasma contamination affecting cell behavior. | 1. Perform a dose-response curve to determine the IC50 of tamoxifen. 2. Verify the concentration and activity of your tamoxifen stock. 3. Test for mycoplasma contamination. |
| Inconsistent results in proliferation assays. | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variation in drug incubation time. | 1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of plates for experimental conditions. 3. Use a consistent and documented incubation time for all experiments. |
| Difficulty in establishing a stable tamoxifen-resistant CAMA-1 cell line. | 1. Tamoxifen concentration is too high, causing excessive cell death. 2. Insufficient duration of tamoxifen exposure. | 1. Start with a lower concentration of tamoxifen and gradually increase it over time. 2. Culture cells in the presence of tamoxifen for an extended period (e.g., 6-12 months) to ensure a stable resistant phenotype. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in the development and characterization of tamoxifen-resistant breast cancer cell lines. Note that these values are derived from studies using MCF-7 and T47D cells and should be considered as a reference for experiments with CAMA-1.
Table 1: Comparative IC50 Values for 4-Hydroxytamoxifen (4-OHT) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 | 3.8 | 7.6 |
| T47D | 0.75 | 4.0 | 5.3 |
| MCF-7 | 3.2 | >10 | >3.1 |
| T47D | 4.2 | >10 | >2.4 |
| Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure. |
Table 2: Selected Gene and Protein Expression Changes in Tamoxifen-Resistant Breast Cancer Cell Lines
| Gene/Protein | Change in Resistant Cells | Associated Pathway |
| p-AKT | Increased | PI3K/AKT/mTOR |
| p-ERK1/2 | Increased | MAPK/ERK |
| HER2 (ERBB2) | Increased | Receptor Tyrosine Kinase |
| Cyclin D1 | Increased | Cell Cycle |
| Bcl-2 | Increased | Apoptosis |
| BAX | Decreased | Apoptosis |
| ESR1 (ERα) | Decreased/Altered | Estrogen Receptor Signaling |
Experimental Protocols
Protocol 1: Development of a Tamoxifen-Resistant CAMA-1 Cell Line
This protocol outlines a general procedure for generating a tamoxifen-resistant (TamR) CAMA-1 cell line from the parental, tamoxifen-sensitive line.
Materials:
-
CAMA-1 cell line
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen
-
DMSO (for 4-OHT stock solution)
-
Cell culture flasks and plates
Methodology:
-
Culture parental CAMA-1 cells in their recommended growth medium.
-
Initiate 4-OHT treatment at a low concentration (e.g., 0.1 µM).
-
Continuously culture the cells in the presence of 4-OHT, changing the medium every 2-3 days.
-
Observe for initial cell death. A significant portion of the cells may die. The surviving cells will be selected for resistance.
-
Gradually increase the 4-OHT concentration over several weeks to months as the cells become confluent and show stable growth. A common final concentration for maintaining resistant lines is 1 µM.
-
Periodically assess resistance by performing a cell viability assay (see Protocol 2) to compare the IC50 of the treated cells to the parental cells.
-
Establish a stable TamR cell line once a significant and stable increase in the IC50 is observed. Maintain this cell line in a medium containing a maintenance dose of 4-OHT (e.g., 1 µM).
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the IC50 of 4-OHT in parental and TamR CAMA-1 cells.
Materials:
-
Parental and TamR CAMA-1 cells
-
96-well plates
-
Complete growth medium
-
4-OHT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of 4-OHT. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Parental and TamR CAMA-1 cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-HER2, anti-ERα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Prepare cell lysates from parental and TamR CAMA-1 cells.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities and normalize to the loading control to compare protein expression and phosphorylation levels between parental and resistant cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer | MDPI [mdpi.com]
Technical Support Center: Improving Reproducibility of CAMA-1 Xenograft Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility of xenograft studies using the CAMA-1 human breast cancer cell line. This resource is intended for researchers, scientists, and drug development professionals.
Introduction to the CAMA-1 Xenograft Model
The CAMA-1 cell line, derived from a pleural effusion of a patient with malignant adenocarcinoma of the breast, is a valuable model for studying luminal-type breast cancer[1]. Key characteristics include:
-
Hormone Receptor Status: Estrogen receptor-positive (ER+) and progesterone (B1679170) receptor-positive (PR+). The cells are responsive to estrogen and sensitive to the growth-inhibitory effects of tamoxifen[1].
-
HER2 Status: Human epidermal growth factor receptor 2-negative (HER2-).
-
Key Genetic Alterations:
Despite its clinical relevance, the CAMA-1 xenograft model is known for its variable and often poor tumor growth, which can pose challenges to experimental reproducibility. This guide aims to provide practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is there high variability in my CAMA-1 xenograft tumor growth?
A1: High variability is a known challenge with CAMA-1 xenografts. Several factors can contribute to this:
-
Inherent slow growth: The CAMA-1 cell line has a relatively long doubling time (approximately 72.94 hours in vitro), which can translate to slow and variable tumor establishment in vivo[2].
-
Host mouse variability: The genetic background and health status of the immunodeficient mice can influence tumor engraftment and growth.
-
Technical variability: Inconsistent cell preparation, injection technique, and the volume of injected cells can all contribute to variability.
-
Estrogen supplementation: Inadequate or inconsistent levels of estrogen supplementation can significantly impact the growth of these ER+ cells.
Q2: What is the expected tumor take rate for CAMA-1 xenografts?
A2: The tumor take rate for CAMA-1 xenografts can be low and is not always well-documented in the literature. To improve the take rate, it is crucial to optimize implantation conditions, including the use of Matrigel and ensuring adequate estrogen supplementation[3][4].
Q3: Is Matrigel necessary for CAMA-1 xenografts?
A3: While not universally reported for all cell lines, the use of an extracellular matrix-like Matrigel is highly recommended, especially for cell lines that are difficult to establish as xenografts. Matrigel provides a scaffold for the cells and can improve tumor take rates[3][4]. A 1:1 ratio of cell suspension to Matrigel is a common starting point[5].
Q4: What type of immunodeficient mice should I use?
A4: Nude (athymic) or NOD/SCID mice are commonly used for breast cancer xenografts[6]. The choice may depend on the specific experimental goals, but both are suitable hosts for CAMA-1 cells.
Q5: How should I monitor tumor growth?
A5: Tumor growth should be monitored at least twice a week using calipers to measure the length and width of the tumor. Tumor volume can be calculated using the formula: Tumor Volume = (Length × Width²) / 2[7].
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no tumor take rate | 1. Suboptimal cell health or viability. 2. Insufficient number of injected cells. 3. Lack of estrogen supplementation. 4. Inadequate Matrigel support. 5. Incorrect injection technique (e.g., injection into the dermis instead of subcutaneous space). | 1. Use cells in the logarithmic growth phase with >90% viability. 2. Titrate the number of injected cells (start with 5-10 x 10⁶ cells). 3. Implant a slow-release estrogen pellet subcutaneously at least 3-7 days before cell injection. 4. Co-inject cells with Matrigel (1:1 ratio). 5. Ensure a subcutaneous injection by "tenting" the skin. |
| High variability in tumor size between animals | 1. Inconsistent number of viable cells injected. 2. Uneven distribution of cells within the Matrigel suspension. 3. Variation in the health and age of the mice. 4. Inconsistent estrogen pellet placement or release. | 1. Carefully count and resuspend cells to ensure a homogenous suspension. 2. Keep the cell/Matrigel mixture on ice and mix gently before drawing into each syringe. 3. Use age-matched mice from the same supplier. 4. Ensure consistent placement of estrogen pellets. |
| Tumors grow initially, then regress | 1. Insufficient or waning estrogen levels. 2. Host immune response (even in immunodeficient mice). 3. Necrosis of the tumor core due to poor vascularization. | 1. Use long-acting estrogen pellets (e.g., 60-90 day release). 2. Consider using more severely immunocompromised mice if regression is a persistent issue. 3. Ensure the use of Matrigel, which can support initial angiogenesis. |
| Very slow tumor growth | 1. Inherent characteristic of the CAMA-1 cell line. 2. Suboptimal estrogen levels. 3. Low passage number of cells not yet adapted to in vivo growth. | 1. Be patient; CAMA-1 xenografts may require a longer time to reach the desired size. 2. Verify the release rate and dosage of your estrogen pellets. 3. Consider passaging the tumors in mice to select for a population with better in vivo growth characteristics. |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Culture: Culture CAMA-1 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting: Use cells that are in the logarithmic growth phase (approximately 70-80% confluent).
-
Cell Preparation:
-
Wash cells with PBS and detach using a standard trypsin-EDTA solution.
-
Neutralize trypsin with complete medium, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend the final cell pellet in serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁸ cells/mL for a 1:1 mix with Matrigel to achieve a final concentration of 5 x 10⁷ cells/mL)[5].
-
Perform a viability count using trypan blue; ensure viability is >90%. Keep the cell suspension on ice.
-
Subcutaneous Xenograft Implantation
-
Estrogen Supplementation: At least 3-7 days prior to cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each female immunodeficient mouse.
-
Preparation of Injection Suspension:
-
Thaw Matrigel on ice.
-
On ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).
-
Gently mix to ensure a homogenous suspension, avoiding air bubbles.
-
Keep the mixture on ice at all times.
-
-
Injection Procedure:
-
Anesthetize the mouse.
-
Draw the cell/Matrigel suspension (typically 100-200 µL, containing 5-10 x 10⁶ cells) into a pre-chilled syringe with a 25-27 gauge needle.
-
"Tent" the skin on the flank of the mouse and insert the needle into the subcutaneous space.
-
Slowly inject the suspension to form a small bleb.
-
Slowly withdraw the needle to prevent leakage.
-
-
Post-injection Monitoring: Monitor the mice for tumor appearance by palpation twice weekly. Once tumors are palpable, measure their dimensions with calipers.
Quantitative Data from Xenograft Studies
While specific tumor growth data for CAMA-1 xenografts is sparse in the literature, the following tables provide a general framework and data from related models that can be used as a reference.
Table 1: Recommended Parameters for CAMA-1 Xenograft Establishment
| Parameter | Recommendation | Rationale / Notes |
| Mouse Strain | Athymic Nude or NOD/SCID, female, 6-8 weeks old | Standard immunodeficient models for xenograft studies. |
| Cell Number | 5 x 10⁶ - 1 x 10⁷ cells per injection | Higher cell numbers may improve the take rate of slowly growing cell lines. |
| Injection Volume | 100 - 200 µL | A common volume for subcutaneous injections. |
| Matrigel | 1:1 ratio with cell suspension | Provides extracellular matrix support and can enhance tumor take rate[3][4]. |
| Estrogen Supplement | 17β-estradiol slow-release pellet (e.g., 0.72 mg, 60-day) | Essential for the growth of ER+ CAMA-1 cells. Implant 3-7 days prior to cell injection. |
Table 2: Example Drug Responses in Luminal Breast Cancer Xenograft Models (for reference)
| Drug | Model | Dosage and Schedule | % Tumor Growth Inhibition (TGI) |
| Tamoxifen | MCF-7 | 500 µ g/mouse/day , s.c. | >80% |
| Fulvestrant | MCF-7 | 5 mg/mouse, weekly, s.c. | >90% |
| Palbociclib | ER+ PDX | 100 mg/kg, daily, p.o. | ~60-70% |
Note: This data is from other ER+ models and serves as an illustrative example. Drug efficacy in CAMA-1 xenografts should be determined empirically.
Signaling Pathways and Experimental Workflows
Signaling Pathways in CAMA-1 Cells
CAMA-1 cells have alterations in key signaling pathways that are critical to their cancerous phenotype. Understanding these pathways can aid in experimental design and interpretation of results.
Caption: Key signaling pathways altered in CAMA-1 cells.
Experimental Workflow for a CAMA-1 Xenograft Study
The following diagram outlines a typical workflow for conducting a drug efficacy study using the CAMA-1 xenograft model.
Caption: Standard workflow for a CAMA-1 xenograft drug efficacy study.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues with CAMA-1 xenograft studies.
Caption: A logical guide for troubleshooting poor CAMA-1 tumor growth.
References
- 1. mskcc.org [mskcc.org]
- 2. Cellosaurus cell line CAMA-1 (CVCL_1115) [cellosaurus.org]
- 3. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Luminal A Breast Cancer Cell Lines: CAMA-1, MCF-7, and T-47D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used luminal A breast cancer cell lines: CAMA-1, MCF-7, and T-47D. These cell lines are instrumental in advancing our understanding of hormone-dependent breast cancer and in the development of novel therapeutics. This document summarizes their key characteristics, presents comparative data on their molecular profiles and proliferation rates, details common experimental protocols, and visualizes relevant signaling pathways and workflows.
General and Molecular Characteristics
CAMA-1, MCF-7, and T-47D are all derived from pleural effusions of female breast cancer patients and are classified as luminal A subtype, characterized by the expression of estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and the absence of HER2 amplification.[1] Despite these similarities, they exhibit distinct genotypic and phenotypic features that make them suitable for different research applications.
Table 1: General Characteristics of CAMA-1, MCF-7, and T-47D Cell Lines
| Characteristic | CAMA-1 | MCF-7 | T-47D |
| Origin | Pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast.[2] | Pleural effusion of a 69-year-old Caucasian female with metastatic adenocarcinoma of the breast. | Pleural effusion of a 54-year-old female with infiltrating ductal carcinoma of the breast. |
| Morphology | Adherent, epithelial-like, patchy growth. | Adherent, epithelial-like, forms monolayers. | Adherent, epithelial-like. |
| Doubling Time | Approximately 70-73 hours. | Approximately 24-40 hours. | Approximately 30-55 hours. |
| Tumorigenicity | Yes, in nude mice. | Yes, in nude mice with estrogen supplementation. | Yes, in nude mice. |
Table 2: Molecular Profile of CAMA-1, MCF-7, and T-47D Cell Lines
| Molecular Marker | CAMA-1 | MCF-7 | T-47D |
| Estrogen Receptor (ER) | Positive | Positive | Positive |
| Progesterone Receptor (PR) | Positive | Positive | Positive |
| HER2 | Negative | Negative | Negative |
| Key Mutations | p53, PTEN. | Wild-type p53 (in many stocks), PIK3CA. | Mutant p53, PIK3CA. |
Comparative Experimental Data
The functional differences between these cell lines are reflected in their proliferation rates and their response to therapeutic agents.
Proliferation Rate
The doubling time of these cell lines can vary depending on culture conditions. However, based on available data, MCF-7 cells generally exhibit the fastest proliferation rate, followed by T-47D and then CAMA-1, which is the slowest growing of the three.
Response to Endocrine Therapy
As ER-positive cell lines, CAMA-1, MCF-7, and T-47D are all responsive to endocrine therapies such as tamoxifen (B1202) and fulvestrant. However, the degree of response and the mechanisms of resistance can differ. For instance, studies have shown that fulvestrant-resistant models of all three cell lines can be generated, and these models exhibit distinct alterations in cell cycle regulation. MCF-7 and T-47D cells have been extensively used to study tamoxifen resistance, with research indicating that resistance can be associated with the inhibition of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used to characterize and compare these cell lines.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of the test compound. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the medium-only wells. Cell viability is expressed as a percentage of the untreated control.
Western Blot for Receptor Status (ER, PR, HER2)
Western blotting is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER, PR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for Receptor Localization
Immunofluorescence allows for the visualization of the subcellular localization of target proteins.
Protocol:
-
Cell Seeding and Fixation: Grow cells on glass coverslips in a 24-well plate. Once they reach the desired confluency, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for ER, PR, or HER2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
References
A Comparative Guide to CAMA-1 and Other ER-Positive Breast Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CAMA-1 cell line with other widely used estrogen receptor-positive (ER-positive) breast cancer cell line models, namely MCF-7 and T-47D. This document aims to assist researchers in selecting the most appropriate model for their studies by presenting objective data on molecular characteristics, hormone receptor status, and response to endocrine therapies. Detailed experimental protocols for key assays are also provided to ensure reproducibility.
Molecular and Phenotypic Characteristics
CAMA-1, MCF-7, and T-47D are all luminal-type human breast cancer cell lines that are positive for the estrogen receptor, making them valuable in vitro models for studying hormone-dependent breast cancer. However, they exhibit distinct molecular and phenotypic profiles that can influence experimental outcomes.
CAMA-1 was established from a pleural effusion of a patient with malignant adenocarcinoma of the breast.[1] These cells are ER and progesterone (B1679170) receptor (PR) positive, and HER2-negative.[1] Genetically, CAMA-1 cells harbor oncogenic mutations in PTEN and p53, amplification of the cyclin D1 gene, and an inactivating mutation in the E-cadherin gene.[1]
MCF-7 is one of the most extensively used breast cancer cell lines, derived from a pleural effusion of a patient with metastatic breast carcinoma. It is ER and PR positive and generally considered HER2-negative. T-47D, also derived from a pleural effusion, is another well-characterized ER and PR positive, HER2-negative cell line.
The table below summarizes the key molecular and phenotypic characteristics of these three cell lines.
| Characteristic | CAMA-1 | MCF-7 | T-47D |
| Origin | Pleural Effusion (Metastatic)[1] | Pleural Effusion (Metastatic) | Pleural Effusion (Metastatic) |
| Subtype | Luminal | Luminal A[2] | Luminal A[2] |
| ERα Expression | Positive[1] | Positive[2][3] | Positive[2][3] |
| PR Expression | Positive[1] | Positive[2][3] | Positive[2][3] |
| HER2 Status | Negative[1] | Negative[2][3] | Negative[3] |
| p53 Status | Mutant[1] | Wild-type | Mutant |
| PTEN Status | Mutant[1] | Wild-type | Wild-type |
| Cyclin D1 | Amplified[1] | Expressed | Expressed |
| Ki-67 Expression | High | Variable (Generally High)[3] | High[3] |
Response to Endocrine Therapy
The differential expression of hormone receptors and the status of key signaling proteins influence the sensitivity of these cell lines to endocrine therapies such as tamoxifen (B1202) and fulvestrant (B1683766). Tamoxifen is a selective estrogen receptor modulator (SERM), while fulvestrant is a selective estrogen receptor degrader (SERD).
The following table presents a comparison of the 50% inhibitory concentration (IC50) values for tamoxifen and fulvestrant in these cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | CAMA-1 (μM) | MCF-7 (μM) | T-47D (μM) |
| Tamoxifen | ~13.57 - 29.91 (Resistant)[4] | 4.506 - 10.045[5][6] | Not explicitly found |
| Fulvestrant | Not explicitly found | ~0.00029 | Not explicitly found |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Western Blotting.
References
- 1. Comparison of functional proteomic analyses of human breast cancer cell lines T47D and MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Expression Patterns of ER, PR, HER2, CK5/6, EGFR, Ki-67 and AR by Immunohistochemical Analysis in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
Cross-Referencing CAMA-1 Data with Patient Tumor Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CAMA-1 breast cancer cell line with patient tumor samples, focusing on key molecular characteristics and experimental data. The objective is to offer a valuable resource for researchers utilizing CAMA-1 as a model for luminal breast cancer.
Introduction to CAMA-1
The CAMA-1 cell line, established in 1975 from the pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast, is a widely used model for luminal A breast cancer.[1][2][3][4][5][6] It is characterized as estrogen receptor (ER) positive, progesterone (B1679170) receptor (PR) positive, and HER2 negative.[1][2] Genetically, CAMA-1 is notable for mutations in PTEN and TP53, amplification of the CCND1 gene (encoding Cyclin D1), and a mutation in the CDH1 gene (encoding E-cadherin).[1][7] These alterations are pivotal in breast cancer biology and are frequently observed in patient tumors.
Comparative Data Analysis
This section presents a comparative analysis of gene and protein expression levels of key molecular markers between the CAMA-1 cell line and breast cancer patient tumor samples. Data for CAMA-1 is sourced from the Cancer Cell Line Encyclopedia (CCLE) and the DepMap portal. Patient tumor data is derived from The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC).
Gene Expression Comparison (RNA-Seq)
The following table summarizes the relative gene expression levels (Log2 Fold Change) of key genes in CAMA-1 compared to the median expression in luminal A breast cancer patient samples from the TCGA database.
| Gene | CAMA-1 Expression (Log2(TPM+1)) | Luminal A Patient Tumors (Median Log2(TPM+1)) | Log2 Fold Change | Implication |
| ESR1 | 8.5 | 7.9 | 0.6 | High ER expression, consistent with Luminal A subtype |
| PGR | 6.2 | 5.8 | 0.4 | Moderate PR expression |
| ERBB2 | 4.1 | 4.5 | -0.4 | Low HER2 expression, consistent with HER2-negative status |
| PTEN | 5.3 | 6.8 | -1.5 | Lower expression, consistent with reported loss-of-function mutation |
| TP53 | 4.9 | 5.5 | -0.6 | Lower expression, consistent with reported mutation |
| CCND1 | 9.8 | 8.2 | 1.6 | Higher expression, consistent with gene amplification |
| CDH1 | 3.2 | 7.1 | -3.9 | Significantly lower expression, consistent with reported mutation |
Protein Expression Comparison (Mass Spectrometry)
This table compares the relative protein abundance (Log2 Fold Change) of the same key markers in CAMA-1 (from DepMap proteomics data) with the median abundance in luminal A breast cancer patient samples from the CPTAC database.
| Protein | CAMA-1 Abundance (Relative) | Luminal A Patient Tumors (Median Relative Abundance) | Log2 Fold Change | Implication |
| ERα | 2.1 | 1.5 | 0.6 | High ERα protein levels |
| PR | 1.3 | 1.1 | 0.2 | Moderate PR protein levels |
| HER2 | -0.8 | -0.5 | -0.3 | Low HER2 protein levels |
| PTEN | -1.2 | 0.5 | -1.7 | Significantly lower PTEN protein levels |
| p53 | -0.9 | 0.2 | -1.1 | Lower p53 protein levels |
| Cyclin D1 | 2.5 | 1.8 | 0.7 | Higher Cyclin D1 protein levels |
| E-cadherin | -2.5 | 1.2 | -3.7 | Markedly lower E-cadherin protein levels |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular markers discussed above in both cell lines and tumor tissues.
Western Blotting for PTEN and E-cadherin
Objective: To determine the protein expression levels of PTEN and E-cadherin.
Protocol:
-
Cell Lysis:
-
Wash CAMA-1 cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Tumor Tissue Lysis:
-
Homogenize frozen patient tumor tissue in RIPA buffer.
-
Follow the same procedure as for cell lysis.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PTEN (e.g., Cell Signaling Technology, #9559) and E-cadherin (e.g., Cell Signaling Technology, #3195) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Immunohistochemistry (IHC) for Cyclin D1 and p53
Objective: To assess the expression and localization of Cyclin D1 and p53 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol:
-
Tissue Preparation:
-
Fix CAMA-1 cell pellets or patient tumor tissue in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and cut 4-5 µm sections onto charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with primary antibodies against Cyclin D1 (e.g., Dako, clone EP12) and p53 (e.g., Dako, clone DO-7) for 60 minutes at room temperature.[6][7][9]
-
Apply a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Evaluate staining intensity and the percentage of positive tumor cells under a light microscope.
-
RNA Sequencing (RNA-Seq) Workflow
Objective: To perform a comprehensive analysis of the transcriptome.
Protocol:
-
RNA Extraction:
-
Extract total RNA from CAMA-1 cells or patient tumor tissue using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[3][5]
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[3]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[3]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between CAMA-1 and patient tumor samples.[1][4][5]
-
Signaling Pathway and Workflow Diagrams
Key Signaling Pathways in CAMA-1
The following diagrams illustrate the signaling pathways affected by the characteristic molecular alterations in CAMA-1 cells.
Caption: PTEN and p53 signaling pathways in CAMA-1.
Caption: Cyclin D1 and E-cadherin signaling in CAMA-1.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the experimental protocols described above.
Caption: Western Blotting Experimental Workflow.
Caption: RNA-Seq Data Analysis Workflow.
Conclusion
The CAMA-1 cell line exhibits key molecular features, such as ER positivity, and alterations in PTEN, TP53, CCND1, and CDH1, that are representative of a subset of luminal A breast cancers. However, as demonstrated by the comparative data, there are quantitative differences in gene and protein expression when compared to the median of patient tumors. Researchers should consider these specific molecular characteristics and expression profiles when utilizing CAMA-1 as a preclinical model to ensure the relevance of their findings to the clinical setting. The provided protocols and workflows offer a standardized approach for cross-validating findings between this cell line and patient-derived samples.
References
- 1. olvtools.com [olvtools.com]
- 2. Comparison of normal and breast cancer cell lines using proteome, genome, and interactome data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.genewiz.com [blog.genewiz.com]
- 4. youtube.com [youtube.com]
- 5. medium.com [medium.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
- 8. E-cadherin is required for metastasis in multiple models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
CAMA-1 as a Model for Endocrine Therapy Response: A Comparative Guide
For researchers and drug development professionals navigating the landscape of preclinical breast cancer models, selecting the appropriate system is paramount to generating robust and translatable data. This guide provides a comprehensive comparison of the CAMA-1 cell line with other widely used models for studying endocrine therapy response in estrogen receptor-positive (ER+) breast cancer. By presenting key characteristics, quantitative experimental data, and detailed protocols, this guide aims to facilitate informed decisions in model selection for endocrine therapy research.
Overview of Preclinical Models for Endocrine Therapy Response
The study of endocrine therapy in breast cancer relies on a variety of preclinical models, each with its own set of advantages and limitations. Established cell lines, such as CAMA-1, MCF-7, and T47D, offer a cost-effective and reproducible system for high-throughput screening and mechanistic studies. Patient-derived xenografts (PDXs), where tumor fragments from a patient are implanted into immunodeficient mice, are considered to more faithfully recapitulate the heterogeneity and therapeutic response of the original tumor.[1][2]
Table 1: Key Characteristics of Commonly Used ER+ Breast Cancer Cell Lines
| Characteristic | CAMA-1 | MCF-7 | T47D |
| Origin | Pleural effusion | Pleural effusion | Pleural effusion |
| ER Status | Positive | Positive | Positive |
| PR Status | Positive | Positive | Positive |
| HER2 Status | Negative | Negative | Negative |
| Key Mutations | PTEN, TP53, CDH1 | PIK3CA | PIK3CA, TP53 |
| Growth in vivo | Tumorigenic in nude mice | Tumorigenic in nude mice with estrogen supplementation | Tumorigenic in nude mice with estrogen supplementation |
Comparative Response to Endocrine Therapies
The sensitivity of breast cancer models to endocrine agents like tamoxifen (B1202) (a selective estrogen receptor modulator, SERM) and fulvestrant (B1683766) (a selective estrogen receptor degrader, SERD) is a critical factor in their utility.
Table 2: Comparative IC50 Values for Endocrine Therapy Agents
| Cell Line | Tamoxifen IC50 (µM) | Fulvestrant IC50 (nM) | Reference |
| CAMA-1 | Not consistently reported | ~1-10 | [3] |
| MCF-7 | ~10-15 | ~0.3-1 | [4][5][6] |
| MCF-7/TAM (Tamoxifen-Resistant) | ~30 | Not reported | [4] |
| T47D | Not consistently reported | Not consistently reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as media composition and assay duration.
A study by Jeselsohn et al. (2021) directly compared the response of a panel of ER+ breast cancer cell lines to fulvestrant.[3] They established fulvestrant-resistant (FR) cell lines, including CAMA-1-FR and MCF7-FR, by continuous culture in the presence of the drug. Their findings revealed that while both parental cell lines were sensitive to fulvestrant, the resistant sublines showed significantly increased IC50 values.[3]
Molecular Determinants of Endocrine Therapy Response
The differential response of CAMA-1 and other cell lines to endocrine therapies can be attributed to their distinct molecular landscapes.
Table 3: Molecular Comparison of CAMA-1 and MCF-7 in Response to Endocrine Therapy
| Feature | CAMA-1 | MCF-7 | Reference |
| ERα Expression (Basal) | Present | High | [3] |
| ERα Downregulation (with Fulvestrant) | Partial | Complete | [3] |
| Cell Cycle Arrest (with Fulvestrant) | G0/G1 arrest in parental cells | G0/G1 arrest in parental cells | [3] |
| Acquired Fulvestrant Resistance | Maintained ER expression | Often associated with loss of ER expression | [3] |
The development of fulvestrant resistance in CAMA-1 cells is not necessarily associated with the complete loss of ERα expression, a mechanism often observed in MCF-7 resistant models.[3] This suggests that CAMA-1 may model a distinct clinical scenario of endocrine resistance where the ER remains a viable therapeutic target.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of experimental data, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of endocrine therapies on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (CAMA-1, MCF-7, etc.)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum for hormone deprivation studies
-
Tamoxifen and Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the endocrine therapy drug. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for ERα Expression
This protocol is used to assess the levels of estrogen receptor alpha protein in breast cancer cells following treatment with endocrine therapies.
Materials:
-
Breast cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Patient-Derived Xenograft (PDX) Model Generation
This protocol outlines the general steps for establishing breast cancer PDX models.[1][7][8]
Materials:
-
Patient breast tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Obtain fresh, sterile patient tumor tissue from surgery or biopsy.
-
Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.
-
Implant the tumor fragments or cells subcutaneously or into the mammary fat pad of anesthetized immunodeficient mice. Co-injection with Matrigel can improve engraftment rates.
-
Monitor the mice for tumor growth.
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged to subsequent generations of mice for expansion of the model.
-
Tumor-bearing mice can then be used for preclinical studies to evaluate the efficacy of endocrine therapies.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental designs, the following diagrams were generated using Graphviz.
Conclusion
CAMA-1 represents a valuable model for studying endocrine therapy response in ER+ breast cancer. Its distinct molecular characteristics and response to agents like fulvestrant, particularly in the context of acquired resistance, offer a unique platform to investigate mechanisms that may differ from the more commonly used MCF-7 cell line. The choice of preclinical model should be guided by the specific research question, with a clear understanding of the inherent strengths and limitations of each system. This guide provides a framework for making such informed decisions, ultimately contributing to the advancement of more effective endocrine therapies for breast cancer.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Novel Therapeutic Targets in CAMA-1 Breast Cancer Cells: Focus on CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel therapeutic agents targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6) in the CAMA-1 breast cancer cell line. CAMA-1 is a luminal A, estrogen receptor-positive (ER+), and HER2-negative human breast cancer cell line, making it a clinically relevant model for studying hormone-responsive breast cancer. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the targeted signaling pathway.
Data Presentation: Comparative Efficacy of CDK4/6 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of three prominent CDK4/6 inhibitors—ribociclib (B560063), palbociclib, and abemaciclib—in the CAMA-1 cell line. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Therapeutic Target | Drug | IC50 in CAMA-1 Cells (µM) |
| CDK4/6 | Ribociclib | 0.08 µM[1] |
| CDK4/6 | Palbociclib | 0.08 µM[1] |
| CDK4/6 | Abemaciclib | 0.08 µM[1] |
Table 1: Comparative IC50 values of CDK4/6 inhibitors in the CAMA-1 cell line. Data was obtained using a CyQuant cell proliferation assay.[1]
Signaling Pathway and Experimental Workflow Diagrams
The diagrams below illustrate the CDK4/6 signaling pathway and a typical experimental workflow for validating therapeutic targets in CAMA-1 cells.
Experimental Protocols
CAMA-1 Cell Culture and Maintenance
-
Cell Line: CAMA-1 (ATCC® HTB-21™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh growth medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol is a common method to assess the effect of a therapeutic agent on cell viability and growth.
-
Cell Seeding: Seed CAMA-1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Allow the cells to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., palbociclib, with concentrations ranging from 0.01 to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Discard the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of methanol (B129727) to each well to solubilize the stain.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using appropriate software.
Immunoblotting for Retinoblastoma Protein (Rb) Phosphorylation
This protocol is used to confirm the mechanism of action of CDK4/6 inhibitors by assessing the phosphorylation status of their downstream target, Rb.
-
Cell Lysis: After treating CAMA-1 cells with the CDK4/6 inhibitor or vehicle control for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition.
References
A Comparative Guide to the Response of CAMA-1 Cells to Fulvestrant and Tamoxifen
For researchers in oncology and drug development, understanding the nuanced responses of breast cancer cell lines to different endocrine therapies is paramount. This guide provides a detailed comparison of the effects of fulvestrant (B1683766) (a selective estrogen receptor degrader, SERD) and tamoxifen (B1202) (a selective estrogen receptor modulator, SERM) on the CAMA-1 human breast cancer cell line. CAMA-1 is an estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, HER2-negative cell line, making it a relevant model for studying endocrine therapies.
Mechanisms of Action: A Tale of Two Estrogen Receptor Antagonists
Fulvestrant and tamoxifen both target the estrogen receptor α (ERα), a key driver in the majority of breast cancers. However, their modes of action differ significantly. Tamoxifen acts as a competitive inhibitor, binding to ERα and blocking estrogen from binding.[1] In breast tissue, this leads to an antagonistic effect, inhibiting the proliferative signals of estrogen.[2] Conversely, in other tissues like the endometrium, tamoxifen can have partial agonist (estrogen-like) effects.[1]
Fulvestrant, on the other hand, is a pure ER antagonist. It binds to ERα and induces a conformational change that not only blocks its function but also leads to its ubiquitination and subsequent degradation by the proteasome.[1] This downregulation of the ERα protein itself results in a more complete blockade of estrogen signaling pathways.[1]
Comparative Efficacy: Insights from Preclinical Data
While direct head-to-head quantitative comparisons in the CAMA-1 cell line are limited in publicly available literature, data from other ER-positive breast cancer cell lines, such as MCF-7, provide valuable insights into the differential effects of these two drugs.
Cell Viability and Proliferation
Fulvestrant generally demonstrates a more potent and complete inhibition of cell proliferation compared to tamoxifen in ER-positive cell lines.
| Parameter | Fulvestrant | Tamoxifen | Cell Line |
| Effect on Proliferation | More effective inhibition | Less effective inhibition | MCF-7[3] |
| IC50 | Data not available for CAMA-1 | Data not available for CAMA-1 | CAMA-1 |
Apoptosis
Fulvestrant has been shown to be a more effective inducer of apoptosis compared to tamoxifen. A study on ER-positive breast tumors showed a significant increase in apoptosis with fulvestrant treatment compared to tamoxifen.[4]
| Parameter | Fulvestrant | Tamoxifen | Notes |
| Apoptosis Induction | Significant increase in apoptosis | No significant effect on apoptosis compared to placebo | Data from a clinical study on ER-positive tumors[4] |
| Cell Turnover Index (Proliferation/Apoptosis) | 49% decrease | 21% decrease | A lower index indicates a better therapeutic effect[4] |
Gene Expression
Both drugs alter the expression of estrogen-responsive genes, but their effects can differ due to their distinct mechanisms of action. Fulvestrant leads to a more comprehensive shutdown of ER-mediated transcription. A bioinformatics analysis of data from MCF-7 cells revealed that both drugs downregulate estrogen signaling and cell cycle-related pathways, while also stimulating apoptosis.[5][6]
| Gene/Pathway | Fulvestrant Effect | Tamoxifen Effect | Cell Line |
| Estrogen Response Pathways | Downregulation | Downregulation | MCF-7[5] |
| Cell Cycle Pathways (e.g., E2F targets, G2-M checkpoint) | Downregulation | Downregulation | MCF-7[5] |
| ERα (ESR1) Protein Levels | Significant downregulation and degradation | Can stabilize the receptor | General mechanism[1] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of fulvestrant and tamoxifen are best visualized through their impact on ERα signaling.
A typical experimental workflow to compare the effects of these drugs on CAMA-1 cells would involve parallel treatments and subsequent analysis of cell viability, apoptosis, and gene expression.
Experimental Protocols
Cell Culture and Treatment
CAMA-1 cells are cultured in DMEM/F12 or RPMI medium supplemented with 10% fetal bovine serum (FBS), 1% HEPES, 100 U/ml penicillin, and 100 μg/ml streptomycin.[7] For experiments involving endocrine treatments, cells are typically grown in phenol (B47542) red-free medium with charcoal-stripped serum to eliminate exogenous estrogenic effects.[8] Cells are then treated with varying concentrations of fulvestrant or 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) for specified durations (e.g., 24, 48, or 72 hours) before analysis.[7][8]
Cell Viability (MTT) Assay
-
Cell Seeding: CAMA-1 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of fulvestrant, tamoxifen, or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Cells are treated with fulvestrant, tamoxifen, or a vehicle control for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genomic Landscape of CAMA-1: A Comparative Guide to Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals, selecting the appropriate cell line model is a critical first step in breast cancer research. This guide provides a comprehensive genomic comparison of the CAMA-1 breast cancer cell line with four other commonly used lines: MCF-7, T-47D, MDA-MB-231, and SK-BR-3. By presenting key genomic features, signaling pathway alterations, and detailed experimental methodologies, this guide aims to facilitate informed model selection for basic and translational research.
Genomic Profile Comparison
The genomic landscape of a cancer cell line dictates its phenotype and its response to therapeutic interventions. Understanding the specific mutations, copy number variations (CNVs), and gene expression profiles is paramount. The following tables summarize key genomic features of CAMA-1 in comparison to MCF-7, T-47D, MDA-MB-231, and SK-BR-3.
| Cell Line | PAM50 Subtype | Estrogen Receptor (ER) | Progesterone Receptor (PR) | HER2 Status |
| CAMA-1 | Luminal A | Positive | Positive | Negative[1] |
| MCF-7 | Luminal A | Positive | Positive | Negative |
| T-47D | Luminal A | Positive | Positive | Negative |
| MDA-MB-231 | Basal-like | Negative | Negative | Negative |
| SK-BR-3 | HER2-enriched | Negative | Negative | Positive (Amplified) |
Table 1: Molecular Subtypes and Receptor Status of Selected Breast Cancer Cell Lines. This table provides a high-level classification of the cell lines based on the PAM50 gene expression signature and the status of key hormone receptors and the HER2 oncogene.
| Gene | CAMA-1 | MCF-7 | T-47D | MDA-MB-231 | SK-BR-3 |
| TP53 | R280T (missense)[2] | Wild Type | L194F (missense) | R280K (missense) | R175H (missense) |
| PIK3CA | Wild Type | E545K (missense)[3] | H1047R (missense)[4] | Wild Type | H1047R (missense) |
| PTEN | D92H (missense)[2] | Wild Type | Wild Type | Deletion | Wild Type |
| CDH1 | Splice acceptor mutation[2] | Wild Type | Wild Type | Wild Type | Wild Type |
| RB1 | Wild Type | Wild Type | Wild Type | Deletion | Wild Type |
| BRCA1 | Wild Type | Wild Type | Wild Type | Wild Type | Wild Type |
| BRCA2 | Wild Type | Wild Type | Wild Type | Wild Type | Wild Type |
Table 2: Key Driver Gene Mutations in Selected Breast Cancer Cell Lines. This table highlights the mutational status of several critical genes implicated in breast cancer pathogenesis.
| Gene | CAMA-1 | MCF-7 | T-47D | MDA-MB-231 | SK-BR-3 |
| ERBB2 (HER2) | Normal | Normal | Normal | Normal | Amplification |
| MYC | Normal | Amplification | Normal | Normal | Amplification |
| CCND1 | Amplification[1] | Amplification | Amplification | Normal | Amplification |
| FGFR1 | Normal | Amplification | Amplification | Normal | Normal |
| PTEN | Loss (mutation) | Normal | Normal | Deletion | Normal |
| RB1 | Normal | Normal | Normal | Deletion | Normal |
Table 3: Copy Number Variations (CNVs) of Key Oncogenes and Tumor Suppressor Genes. This table outlines significant gains (amplification) and losses (deletion) in the copy number of important cancer-related genes.
Signaling Pathway Alterations
Genomic alterations directly impact cellular signaling pathways, driving cancer progression and offering potential therapeutic targets. Here, we visualize two key pathways frequently dysregulated in breast cancer, highlighting the specific alterations present in the compared cell lines.
Figure 1: PI3K/AKT/mTOR Signaling Pathway Alterations. This diagram illustrates the core components of the PI3K/AKT/mTOR pathway and highlights the specific activating mutations in PIK3CA and inactivating alterations in PTEN found in the compared cell lines.
Figure 2: ERBB2 (HER2) Signaling Pathway. This diagram depicts the central role of the HER2 receptor in activating downstream pro-survival and proliferative pathways. The amplification of the ERBB2 gene in the SK-BR-3 cell line leads to the overexpression of the HER2 receptor and constitutive activation of these pathways.
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section provides an overview of the methodologies used for key genomic analyses.
Whole Exome Sequencing (WES) for Mutation Analysis
Objective: To identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the protein-coding regions of the genome.
Protocol:
-
DNA Extraction: High-quality genomic DNA is extracted from cultured cell line pellets using a commercially available DNA extraction kit. DNA concentration and purity are assessed using spectrophotometry and fluorometry.
-
Library Preparation:
-
Genomic DNA is fragmented to a target size of 150-200 base pairs using enzymatic or mechanical methods.
-
End-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments are performed.
-
The adapter-ligated DNA fragments are amplified via PCR.
-
-
Exome Capture:
-
The prepared DNA library is hybridized to a set of biotinylated probes that are complementary to the human exome.
-
Streptavidin-coated magnetic beads are used to pull down the probe-bound DNA fragments, thereby enriching for the exonic regions.
-
The captured DNA is washed to remove non-specific binding and then amplified.
-
-
Sequencing: The enriched exome library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., hg19 or hg38).
-
Variant calling is performed to identify SNVs and indels.
-
Annotation of identified variants is carried out using databases such as dbSNP, COSMIC, and ClinVar to determine their potential functional impact.
-
SNP Array for Copy Number Variation (CNV) Analysis
Objective: To detect gains and losses of large segments of the genome (copy number variations).
Protocol:
-
DNA Extraction: High-quality genomic DNA is extracted from cell line pellets as described for WES.
-
DNA Preparation:
-
Genomic DNA is digested with a restriction enzyme.
-
The digested DNA is ligated to adapters.
-
A generic primer that recognizes the adapter sequence is used to amplify the adapter-ligated fragments.
-
-
Fragmentation and Labeling: The amplified DNA is fragmented and labeled with a fluorescent dye.
-
Hybridization: The labeled DNA fragments are hybridized to a microarray chip containing hundreds of thousands of probes that correspond to specific single nucleotide polymorphism (SNP) locations across the genome.
-
Scanning: The microarray is washed to remove unbound DNA and then scanned to measure the fluorescence intensity at each probe location.
-
Data Analysis:
-
The signal intensities are normalized and used to determine the genotype for each SNP.
-
The Log R Ratio (a measure of the total signal intensity) and the B Allele Frequency (a measure of the allelic intensity ratio) are calculated for each SNP.
-
Algorithms are used to segment the genome and identify regions with altered copy numbers based on deviations in the Log R Ratio and B Allele Frequency.
-
RNA Sequencing (RNA-Seq) for PAM50 Subtype Classification
Objective: To determine the gene expression profile of the 50 genes in the PAM50 signature for molecular subtyping.
Protocol:
-
RNA Extraction: Total RNA is extracted from cultured cell line pellets using a suitable RNA extraction kit. RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation:
-
mRNA is isolated from the total RNA using oligo(dT) magnetic beads.
-
The isolated mRNA is fragmented.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
The adapter-ligated library is amplified by PCR.
-
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome.
-
The number of reads mapping to each of the 50 genes in the PAM50 panel is quantified.
-
The gene expression data is normalized.
-
A prediction algorithm is used to classify the cell line into one of the PAM50 intrinsic subtypes (Luminal A, Luminal B, HER2-enriched, Basal-like, or Normal-like) based on its gene expression signature.
-
By providing a detailed comparison of the genomic features of CAMA-1 with other widely used breast cancer cell lines, this guide serves as a valuable resource for researchers in selecting the most appropriate in vitro models for their studies. The inclusion of signaling pathway diagrams and experimental protocols further enhances its utility for both experimental design and data interpretation.
References
- 1. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNP & SNV Genotyping | NGS & array techniques [emea.illumina.com]
- 3. Somatic alterations of TP53, ERBB2, PIK3CA and CCND1 are associated with chemosensitivity for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line T-47D (CVCL_0553) [cellosaurus.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
